Product packaging for Hydroxysodalite(Cat. No.:CAS No. 12267-62-8)

Hydroxysodalite

Cat. No.: B1173353
CAS No.: 12267-62-8
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Description

Hydroxysodalite is a synthetic microporous tectosilicate and a member of the zeolite family with the chemical formula Na~8~[AlSiO~4~]~6~(OH)~2~·nH~2~O . Its framework is constructed from linked SiO~4~ and AlO~4~ tetrahedra, forming a characteristic cubic structure with β-cages . This architecture results in a small aperture size of approximately 2.7 Å, making it a subject of significant research interest . A key characteristic of this compound is its high hydrophilicity and its ability to accommodate various anions within its cage structure, which influences its properties and applications . This material offers substantial research value, particularly in separation science and catalysis. Its uniform, small pore size makes it an ideal candidate for studying the separation of small molecules such as hydrogen (H~2~), water (H~2~O), ammonia (NH~3~), and helium (He) from gas or liquid mixtures . Supported this compound membranes have demonstrated exceptional potential for applications like water removal from organic alcohols and hydrogen purification, showing very high water selectivity . Furthermore, due to its antioxidation properties, moisture resistance, and chemical stability, it is investigated as a catalyst carrier and a functional material for various advanced processes . Researchers can synthesize this compound through various methods, including a one-step hydrothermal synthesis from clear solutions and a one-step water-bath method using economical and abundant raw materials like bentonite or kaolinite, which helps bypass the need for expensive organic structure-directing agents . The crystallinity and purity of the synthesized material are highly dependent on reaction parameters such as Na/Si molar ratio, Si/Al molar ratio, reaction time, and temperature . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B1173353 Hydroxysodalite CAS No. 12267-62-8

Properties

CAS No.

12267-62-8

Molecular Formula

C24H40O5

Synonyms

hydroxysodalite

Origin of Product

United States

Synthetic Methodologies and Crystallization Kinetics of Hydroxysodalite

Hydrothermal Synthesis Routes for Hydroxysodalite

Hydrothermal synthesis is a prevalent and effective method for crystallizing this compound, a member of the sodalite family of zeolites. This technique involves heating aqueous aluminosilicate (B74896) gels or precursor suspensions in a sealed vessel, typically an autoclave, to generate crystalline materials. The process leverages elevated temperature and pressure to increase the solubility of precursors and accelerate the crystallization kinetics.

A key advantage of this compound synthesis is its feasibility using low-cost, abundant natural minerals and industrial byproducts as aluminosilicate (Al and Si) sources. The activation of these precursors is typically achieved using concentrated alkaline solutions, most commonly sodium hydroxide (B78521) (NaOH), which facilitates the dissolution of the solid material into soluble silicate (B1173343) and aluminate species required for zeolite formation. lmaleidykla.ltmdpi.com

Commonly utilized aluminosilicate precursors include:

Kaolin (B608303) and Metakaolin: Kaolin, a clay mineral rich in kaolinite (B1170537), is a widely used precursor due to its high alumina (B75360) and silica (B1680970) content and natural abundance. lmaleidykla.lt Thermal treatment of kaolin produces metakaolin, an amorphous and more reactive material suitable for zeolite synthesis. scientific.net Studies have shown that reacting metakaolin with NaOH solutions under hydrothermal conditions effectively yields this compound. scientific.net

Bentonite (B74815): Ca-bentonite is another natural clay that serves as an effective feedstock for this compound synthesis due to its chemical reactivity and high Al and Si content. mdpi.com A one-step water-bath method at moderate temperatures has been developed to fabricate this compound from bentonite. researchgate.net

Fly Ash: As an industrial byproduct from coal combustion, fly ash is a cost-effective source of silica and alumina. nih.gov The conversion of fly ash into valuable zeolitic materials like this compound also offers a solution for waste valorization. nih.gov Both direct hydrothermal conversion and methods involving the extraction of a clear aluminosilicate solution from fused fly ash have been successful.

The process of alkali-activation involves mixing the precursor with a strong alkaline solution, which breaks down the aluminosilicate structure into reactive ions that subsequently assemble into the sodalite framework during the hydrothermal treatment. lmaleidykla.ltmdpi.com

Table 1: Examples of Alkali-Activated Precursors for this compound Synthesis
PrecursorAlkali ActivatorTypical Synthesis TemperatureKey FindingsReference
Kaolin/MetakaolinSodium Hydroxide (NaOH)68°C - 150°CHigher NaOH concentration favors the formation of this compound over Zeolite A. scientific.netcambridge.org
Ca-BentoniteSodium Hydroxide (NaOH)90°COptimal synthesis achieved with a Na/Si ratio of 12 and Si/Al ratio of 1.0. mdpi.com
Fly AshSodium Hydroxide (NaOH)90°C - 200°CCan be synthesized directly in suspension or from a clear extract after fusion with NaOH. nih.gov
Calcite-Bearing KaolinSodium Hydroxide (NaOH)160°CThe presence of calcite can lead to the co-crystallization of a cancrinite phase alongside this compound. mdpi.com

The crystallization of this compound is highly sensitive to the chemical composition of the synthesis gel and the physical conditions of the hydrothermal process. These parameters dictate the nucleation and growth rates, influencing the final product's phase purity, crystallinity, and morphology.

Key parameters influencing crystallization include:

Alkalinity (NaOH Concentration): The concentration of the alkaline solution, typically NaOH, is a critical factor. mdpi.com High alkalinity generally promotes the formation of the stable this compound phase. mdpi.com At lower NaOH concentrations, metastable phases like Zeolite A may form initially before transforming into the more stable this compound phase upon prolonged heating or at higher alkali concentrations. mdpi.comcambridge.org Research indicates that the amount of sodalite produced is directly proportional to the NaOH concentration used. lmaleidykla.lt

Si/Al Molar Ratio: The ratio of silicon to aluminum in the initial reaction mixture is crucial for obtaining phase-pure this compound. The theoretical Si/Al ratio for the sodalite framework is 1.0. Syntheses targeting this ratio are most successful in producing pure this compound. mdpi.com Deviations from this ratio, particularly higher Si/Al ratios, can lead to the formation of other zeolite phases like Zeolite A. mdpi.com

Temperature and Time: Synthesis temperature and reaction time are interdependent variables that control the kinetics of crystallization. This compound can be synthesized at temperatures ranging from 60°C to 200°C. mdpi.comnih.gov Increasing the temperature generally accelerates the dissolution of precursors and the crystallization process. mdpi.com Similarly, extending the reaction time can increase the crystallinity of the product and promote the transformation of any intermediate metastable phases into this compound. mdpi.com For instance, at 90°C, diffraction peaks of Zeolite A observed after 4 hours disappeared after 8 hours, leaving only the pure this compound phase. mdpi.com

Mineralizing Agents: Besides NaOH, which acts as both an alkali activator and a mineralizer, other salts can be added to influence crystallization. For example, the addition of LiCl to a synthesis mixture has been studied in the context of sodalite formation. nih.gov In other sodalite systems, anions like Cl⁻ and NO₂⁻ have been shown to direct the nucleation of the sodalite structure.

Table 2: Influence of Synthesis Parameters on this compound Formation from Bentonite
Parameter VariedConditionObserved OutcomeReference
Na/Si Molar RatioLow (e.g., 3)Formation of Zeolite A. mdpi.com
High (e.g., 12)Formation of pure this compound.
Si/Al Molar Ratio0.5 - 0.75Mixture of Zeolite A and this compound. mdpi.com
1.0Predominantly pure this compound.
Reaction Temperature60°CWell-crystallized Zeolite A formed. mdpi.com
90°CPure this compound prepared.
Reaction Time (at 90°C)4 hoursThis compound with a small amount of Zeolite A. mdpi.com
8-12 hoursPure this compound phase.

The synthesis of this compound is typically achieved without the use of organic structure-directing agents (SDAs) or "templates," which are often required for the crystallization of more complex zeolite frameworks. The crystallization mechanism is generally understood to proceed via a solution-mediated transformation.

The process begins with the dissolution of the aluminosilicate precursors in the hot alkaline solution, forming a supersaturated amorphous gel composed of silicate and aluminate oligomers. From this hydrogel, nucleation of the this compound phase occurs, followed by crystal growth. The amorphous gel acts as a reservoir of nutrients, continuously supplying the growing crystals with the necessary building blocks. The transformation of a metastable precursor phase, such as Zeolite A, into the more thermodynamically stable this compound is also a recognized pathway. This transformation is thought to occur through dissolution of the initial phase and reprecipitation as this compound, rather than a direct solid-state conversion.

Non-Hydrothermal and Alternative Synthesis Approaches for this compound

While hydrothermal synthesis is the most established method, alternative routes are being explored to potentially reduce reaction times, energy consumption, or solvent use.

The sol-gel process is a wet-chemical technique that can be adapted for zeolite synthesis. It involves the transition of a system from a colloidal solution ("sol") into a solid, integrated network ("gel"). For this compound synthesis, this method offers precise control over the homogeneity of the precursor mixture at a molecular level.

The synthesis can be performed by preparing separate aluminate and silicate solutions, which are then mixed to form a gel. For instance, an aluminate solution can be prepared by dissolving an aluminum source in NaOH solution, while a silicate solution can be prepared by dissolving a silicon source in NaOH. rsc.org These solutions are then combined under controlled stirring to form a homogeneous aluminosilicate gel. This gel is subsequently aged and crystallized, often under mild heating, to form this compound. rsc.org This approach allows for the use of various waste-derived sources for the aluminate and silicate solutions, such as aluminum can waste and rice husk ash. rsc.org

Mechanochemistry involves the use of mechanical energy—such as from grinding, milling, or shearing—to induce chemical reactions and structural changes in materials. nih.gov In the context of zeolite synthesis, mechanochemical activation is an emerging technique used primarily as a pre-synthesis step to enhance the reactivity of precursors. rsc.orgnih.gov

Room-Temperature Synthesis of this compound

The synthesis of this compound, a crystalline aluminosilicate, is most commonly achieved through hydrothermal methods which typically require elevated temperatures to facilitate the crystallization process. Research into the synthesis of this compound has extensively explored temperatures ranging from 60°C to 140°C. A one-step water-bath method using natural bentonite as a feedstock has demonstrated that while this compound can form at 60°C, the crystallinity is significantly improved at higher temperatures, with optimal results at 90°C. Similarly, studies using coal fly ash as a precursor often employ hydrothermal crystallization at temperatures around 140°C.

While the term "room-temperature synthesis" implies formation under ambient conditions, for zeolitic materials like this compound, this process is generally characterized by extremely slow kinetics. The activation energy required for the dissolution of precursors and the subsequent organization of aluminosilicate species into a crystalline framework necessitates thermal input in most practical synthesis routes. Although the formation of some zeolites from materials like fly ash in highly alkaline solutions can occur over very long durations (e.g., months) at room temperature, dedicated and efficient room-temperature synthesis methodologies for this compound are not widely established in scientific literature. The predominant methods rely on moderate thermal activation to achieve phase-pure and highly crystalline products within reasonable timeframes.

Crystallization Kinetics and Growth Mechanisms of this compound

The crystallization often proceeds through a solution-mediated mechanism. Initially, the solid aluminosilicate sources dissolve in a highly alkaline solution to form soluble silicate and aluminate species. As the concentration of these species increases, the solution becomes supersaturated, leading to the formation of an amorphous aluminosilicate gel. This gel then acts as a reservoir of nutrients that gradually dissolves to facilitate the nucleation and subsequent growth of the this compound crystals. In some systems, metastable zeolite phases, such as Zeolite A or Zeolite X, may crystallize first before transforming into the more thermodynamically stable this compound phase over time.

Nucleation and Growth Kinetics in this compound Systems

The crystallization of this compound is fundamentally a two-stage process involving nucleation and growth, driven by the supersaturation of aluminosilicate species in the solution.

Nucleation is the initial step where new, stable crystal nuclei are formed. This process can occur through two primary pathways:

Homogeneous Nucleation: Nuclei form spontaneously within the supersaturated liquid phase.

Heterogeneous Nucleation: Nuclei form on the surface of existing solid phases, such as impurities or the amorphous aluminosilicate gel itself. The presence of a gel phase in most this compound syntheses suggests that heterogeneous nucleation may play a significant role.

Growth is the subsequent process where the stable nuclei increase in size by the continuous addition of aluminosilicate units from the solution onto their surfaces. The rate of crystal growth is influenced by factors that affect the transport of these units to the crystal surface and their incorporation into the crystal lattice. The morphology of the final crystals, such as the formation of spherical aggregates, is determined by the relative rates of nucleation and growth under specific synthesis conditions. The process continues until the supersaturation of the solution decreases to the point of equilibrium.

Role of Supersaturation, pH, and Temperature in this compound Crystallization

The kinetics of this compound crystallization are critically controlled by three key parameters: supersaturation, pH, and temperature.

Supersaturation is the primary driving force for both nucleation and crystal growth. It refers to a state where the concentration of dissolved aluminosilicate species exceeds its equilibrium solubility. The level of supersaturation dictates the crystallization pathway:

At high supersaturation , the rate of nucleation tends to dominate over the rate of growth, leading to the formation of a large number of small crystals.

At low supersaturation , crystal growth is favored over nucleation, resulting in fewer, but larger, crystals.

The following table summarizes the effect of various synthesis parameters on the formation of this compound from bentonite, as reported in a one-step water-bath synthesis study.

ParameterValues TestedOptimal ValueEffect on Product
Na/Si Molar Ratio 4, 8, 10, 12, 1612Controls the degree of crystallinity. Low ratios favor Zeolite 4A.
Si/Al Molar Ratio 0.5, 0.75, 1.0, 1.51.0Influences the purity. High ratios can lead to Zeolite 4A impurities.
Reaction Temperature 60, 70, 80, 90, 100 °C90 °CStrongly influences nucleation and growth; higher temps increase crystallinity.
Reaction Time 4, 8, 10, 12, 16, 20, 24 h12 hAffects the purity and crystallinity; longer times allow for phase transformation.

This table is interactive. You can sort and filter the data to explore the relationships between synthesis parameters and outcomes.

In-Situ Monitoring Techniques for this compound Formation Dynamics

To understand the complex dynamics of this compound crystallization, researchers employ various in-situ monitoring techniques that allow for real-time observation of the process.

Time-Resolved In-Situ X-ray Diffraction (XRD): This is a powerful tool for studying the hydrothermal crystallization of zeolites. By collecting diffraction patterns at regular intervals during the synthesis, it is possible to monitor the evolution of crystalline phases, quantify the rate of crystallization, and observe the transformation of any metastable intermediates into the final stable this compound product.

In-Situ Ultrasonic Monitoring: This non-invasive technique tracks the progress of crystallization by measuring the transport properties of ultrasonic waves through the reaction mixture. Changes in the velocity and attenuation of the ultrasound signal provide simultaneous, real-time information about the evolving properties of both the liquid phase (e.g., concentration of dissolved species) and the solid phase (e.g., formation and growth of crystals). This method has been successfully used to monitor syntheses where sodalite is formed, allowing for the identification of the onset and completion of the crystallization process.

Advanced Crystallographic and Structural Analysis of Hydroxysodalite

Refined Crystal Structure and Lattice Parameters of Hydroxysodalite

The crystal structure of this compound is based on a framework of corner-sharing SiO₄ and AlO₄ tetrahedra, forming sodalite cages (also known as β-cages) gavinpublishers.comresearchgate.net. These β-cages are linked together to create a three-dimensional framework containing larger cavities called α-cages gavinpublishers.com. The general chemical formula for this compound is often given as Na₈[AlSiO₄]₆(OH)₂ researchgate.netiucr.org. Some sources also include hydrated forms, such as Na₆Al₆Si₆O₂₄₂·nH₂O or Na₈[AlSiO₄]₆(OH)₂·nH₂O gavinpublishers.commdpi.comugent.be. The specific composition can vary depending on the synthesis conditions gavinpublishers.com.

Space Group Symmetry and Unit Cell Determination of this compound

Synthetic this compound typically crystallizes in a cubic system with the space group symmetry P4̄3n (No. 218) researchgate.netiucr.orgresearchgate.net. The unit cell is cubic, meaning the lattice parameters a, b, and c are equal (a = b = c) and the interaxial angles are all 90 degrees.

Studies using powder neutron diffraction at 8 K have reported a unit cell parameter (a) of 8.7342(8) Å and a unit cell volume (V) of 666.30(19) ų for synthetic this compound with the formula Na₈[AlSiO₄]₆(OH)₂ researchgate.netiucr.orgosti.gov. Other studies have reported slightly different lattice parameters, such as 8.888 Å for computational studies based on experimental data rsc.org, 8.903 Å for a synthetic phase classified as this compound dihydrate rdd.edu.iq, and values ranging from 8.8468 to 8.8594 nm (8.8468 to 8.8594 Å) for this compound synthesized from Amazonian soil researchgate.net. The unit cell contains one formula unit (Z = 1) researchgate.netiucr.orgosti.gov.

Here is a summary of reported lattice parameters:

CompositionTemperature (K)Space GroupLattice Parameter a (Å)Unit Cell Volume (ų)Reference
Na₈[AlSiO₄]₆(OH)₂8P4̄3n8.7342(8)666.30(19) researchgate.netiucr.orgosti.gov
Na₈[AlSiO₄]₆(OH)₂·nH₂O (?)ExperimentalP4̄3n~8.888- rsc.org
Na₈Al₆Si₆O₂₄(OH)₂·2H₂O-P4̄3n8.903- rdd.edu.iq
This compound-P4̄3n8.8468 - 8.8594- researchgate.net
This compound-Cubic8.8760- ijcm.ir
This compound-Cubic~8.89- scirp.org

Bond Lengths, Bond Angles, and Coordination Environments within the this compound Framework

The aluminosilicate (B74896) framework of this compound consists of SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms. The framework is reported to be completely ordered in terms of Al and Si distribution, similar to other aluminosilicate sodalites researchgate.netiucr.orgosti.gov. In these TO₄ tetrahedra (T = Al, Si), the T atoms are tetrahedrally coordinated with oxygen atoms rdd.edu.iq. Each apical oxygen atom is shared with an adjacent tetrahedron, resulting in an O/T ratio of 2 rdd.edu.iq.

While specific bond lengths and angles for the framework (Si-O, Al-O, Si-O-Al) are not consistently provided across all search results, one source mentions that the predicted Si-O-Al angle is approximately 139.5°, falling within the typical range of 140-150° for zeolites rdd.edu.iq. Variations in Si-O-Al bond angles can be influenced by the steric and coordination requirements of non-framework constituents researchgate.net.

The coordination environment of the framework atoms involves the tetrahedral coordination of Si and Al with oxygen. Extra-framework cations, primarily sodium (Na⁺) in this compound, reside within the sodalite cages and coordinate to oxygen atoms of the framework and/or hydrating water molecules rsc.org.

Cation and Hydroxyl Group Localization in the Sodalite Cages

In the structure of this compound, the extra-framework cations, predominantly Na⁺, and the hydroxyl groups (OH⁻) are located within the sodalite cages gavinpublishers.comiucr.org. The oxygen atom of the hydroxyl group is situated at the center of the sodalite cage researchgate.netiucr.orgosti.gov.

For Na₈[AlSiO₄]₆(OH)₂, there are eight sodium atoms per unit cell researchgate.netiucr.org. Studies indicate that sodium ions are important for water sorption and transport gavinpublishers.comjwent.net. In a typical unit cell composition like Na₆Al₆Si₆O₂₄₂·1.5H₂O, eight out of twelve sodium ions are located inside the larger α-cage, and four ions are located in the smaller β-cages gavinpublishers.comjwent.net. However, for Na₈[AlSiO₄]₆(OH)₂, the distribution of the eight sodium ions within the cages is not explicitly detailed in the provided snippets, though they are associated with the sodalite cages.

The hydroxyl group's oxygen atom occupies the central 2(a) position of the sodalite cage iucr.orgosti.gov. The hydrogen atoms of the hydroxyl groups exhibit positional disorder. In Na₈[AlSiO₄]₆(OH)₂, the two hydrogen atoms per unit cell are statistically distributed on position 8(e) of space group P4̄3n iucr.orgosti.gov. The O-H bond length of the hydroxyl group has been reported as 1.09(3) Å based on neutron diffraction data researchgate.netiucr.orgosti.gov. The hydrogen atom is described as contacting the oxygen atom and three out of four sodium atoms of a Na₄ tetrahedron, coordinating the hydrogen atom in a trigonal pyramid researchgate.net.

Extra-framework species in this compound can also include hydrated hydroxide (B78521) anions, which occur in geometries resembling Zundel ions (H₅O₂⁺) or monohydrated hydroxide anions ugent.be. These hydrated hydroxide species, along with sodium cations, can form "super-ions" such as [Na₄(H₃O₂)]³⁺ or [Na₄H₃O₂]³⁺, which are located within the sodalite cages and are believed to play a role as structure-directing agents during synthesis ugent.bersc.orgresearchgate.net. These super-ions can involve sodium ions coordinated with water and hydroxide ugent.bersc.org.

Structural Defects and Disorder in this compound Frameworks

While the aluminosilicate framework of this compound is generally considered ordered in terms of Al and Si distribution researchgate.netiucr.orgosti.gov, structural defects and disorder can still occur, influencing its properties.

Vacancy Defects and Their Influence on this compound Framework Integrity

Vacancy defects, which are missing atoms from their expected positions in the crystal lattice, can exist in sodalite frameworks. One source mentions a defect structure with vacancies of silicon atoms on the sodalite lattice skeleton ams.org.cn. Another refers to a vacancy in the Na tetrahedron, known from dehydrated hydrosodalites sci-hub.se. The presence of vacancy defects can influence the integrity and properties of the this compound framework. For instance, vacancies in sodium tetrahedra are suggested to be required to induce intra-cage reactions in this compound sci-hub.se. While the direct influence of silicon vacancies on framework integrity is mentioned, detailed research findings on this specific aspect in this compound are limited in the provided snippets.

Presence of Extra-Framework Species and Their Topological Localization

Extra-framework species in this compound are located within the cavities of the aluminosilicate framework, primarily the sodalite cages mdpi.comtandfonline.com. These species are crucial for charge balance due to the substitution of Si⁴⁺ by Al³⁺ in the framework, which creates a net negative charge tandfonline.comacs.org. The extra-framework species compensate this charge and reside in the pores, channels, and cage-like structures rsc.org.

In this compound, the primary extra-framework species are sodium cations (Na⁺) and hydroxide anions (OH⁻) ugent.be. As discussed earlier, these can associate with water molecules to form hydrated species and "super-ions" like [Na₄(H₃O₂)]³⁺ ugent.bersc.orgresearchgate.net. These super-ions are topologically localized within the sodalite cages ugent.be.

Stacking Faults and Intergrowths in this compound Materials

Stacking faults and intergrowths can occur in zeolite materials, including those structurally related to sodalite. These structural imperfections involve deviations from the regular stacking sequence of framework layers. For instance, random stacking of sodalite layers has been observed in intergrowth structures. sut.ac.th While the provided search results discuss stacking faults and intergrowths in related zeolite structures like cancrinite and EMT/FAU intergrowths, specific detailed research findings solely focused on stacking faults and intergrowths within pure this compound materials are less extensively detailed in the immediate results. However, the concept of structural defects, such as broken Si-O bonds, is known to influence the dissolution and stability of zeolite lattices. tum.de

Porosity and Cage Topology in this compound

The structure of this compound is built from sodalite cages, also known as β-cages. researchgate.net These β-cages are the primary building blocks, formed by the assembly of 24 TO₄ tetrahedra (T representing Si or Al). researchgate.net The arrangement of these β-cages in a cubic array forms the framework of this compound. ijsrd.com

Dimensions and Connectivity of this compound β-Cages

The β-cage in sodalite-type structures is a 14-hedron composed of eight six-membered rings and six four-membered rings. mdpi.com The β-cage itself has a dimension of approximately 6.6 Å. mdpi.com The aperture, or pore opening, of the this compound structure is defined by the six-membered rings. ijsrd.com This aperture size is notably small, reported to be around 2.8 Å mdpi.comresearchgate.netijsrd.com or 0.28 nm mdpi.com. Connectivity of the β-cages through common four- and six-membered rings forms the three-dimensional channel network of the this compound structure. researchgate.netnih.gov

Influence of Cation Distribution on Pore Accessibility and Guest Encapsulation

The this compound structure contains extra-framework cations, primarily Na⁺, located within the β-cages and continuous channels. mdpi.comescholarship.org The presence and distribution of these cations significantly influence the pore accessibility and the ability of the material to encapsulate guest species. The β cages contain channels that accommodate extra-framework cations, anions (like OH⁻), and water molecules. mdpi.com

The Si/Al ratio in the aluminosilicate framework also plays a crucial role and can influence the cation distribution. acs.org Zeolites with a low Si/Al ratio (higher Al content) have a higher density of negative charges in the framework, requiring more extra-framework cations for charge balance. canterbury.ac.nz These cations can interact with aluminosilicate oligomers in the synthesis phase, affecting the spatial distribution of aluminum and the resulting framework topology. acs.org The homogeneity and position of encapsulated species, such as metal nanoparticles, within the zeolite micropores are largely dependent on the effective diffusion of the precursor or hydrated ions, which is influenced by the pore size and the presence of cations. canterbury.ac.nz Encapsulation of various species within sodalite cages can enhance their thermal stability. mdpi.com

Thermodynamic and Kinetic Aspects of Hydroxysodalite Stability and Transformation

Phase Stability Diagrams for Hydroxysodalite Systems

Phase stability diagrams, also known as predominance diagrams, are valuable tools for visualizing the stable phases of a system as a function of variables such as temperature, pressure, and chemical potential (often represented by partial pressures or concentrations). chemits.comutexas.edumetso.com These diagrams are calculated based on minimizing the Gibbs free energy of the system, assuming all phases are pure substances. chemits.commetso.com While general phase diagrams illustrate regions of stability for different phases like solid, liquid, and gas as a function of temperature and pressure, phase stability diagrams for complex systems like this compound often involve multiple solid phases and the chemical potentials of components in the surrounding environment. chemits.comutexas.edumetso.com

For this compound systems, such diagrams would ideally depict the conditions (e.g., temperature, pressure, concentrations of species in the synthesis or reaction medium) under which this compound is the thermodynamically favored phase compared to other aluminosilicate (B74896) phases (e.g., other zeolites, amorphous phases, dense phases like nepheline or carnegieite) or its decomposition products. Constructing comprehensive phase stability diagrams for this compound is complex due to its variable hydration state and the influence of extra-framework species.

Effect of Temperature and Pressure on this compound Stability Regions

Temperature and pressure significantly influence the stability of this compound. Hydrothermal synthesis, a common method for preparing this compound, is typically carried out at elevated temperatures (e.g., 90–140°C) and pressures in alkaline solutions. researchgate.netlmaleidykla.lt The formation of pure this compound depends on achieving optimal conditions of temperature and synthesis duration. researchgate.net

Studies using in situ temperature-programmed X-ray diffraction (XRD) and thermal analyses (DTA/TGA) have shown that this compound loses its framework water in two steps upon heating. researchgate.net It begins transforming to α-carnegieite at approximately 700°C and further to nepheline at 900°C. researchgate.net This indicates that while this compound is relatively stable at moderate temperatures, higher temperatures lead to its decomposition into denser, non-porous phases. The water loss upon heating can be reversible in partially dehydrated samples, but fully dehydrated samples may lose water sorption capability, suggesting structural changes or collapse. researchgate.net

The stability of supported this compound coatings has been reported to be higher in terms of thermal behavior compared to unsupported crystals. researchgate.net This suggests that interactions with the support material can influence the thermal stability of this compound.

Pressure, particularly the partial pressure of water in hydrothermal systems, also plays a crucial role in the formation and stability of hydrated phases like this compound. High pressures of water can modify phase equilibrium temperatures. jwent.net In some synthesis processes, increased pressure has been suggested to contribute to the crystallization of sodalite within amorphous cores of other zeolite structures. researchgate.net

Equilibrium Considerations in this compound Formation and Interconversion

The formation of this compound from precursor materials, often in alkaline hydrothermal environments, involves complex equilibrium considerations. The process typically starts with the dissolution of reactive silica (B1680970) and alumina (B75360) sources in a highly alkaline solution, followed by nucleation and crystal growth of the zeolite phase. researchgate.netrsc.org The composition of the synthesis mixture, including the Si/Al ratio, Na₂O/Al₂O₃ ratio, and H₂O/Al₂O₃ ratio, significantly influences the crystalline phase formed. lmaleidykla.ltjwent.netmdpi.com

This compound formation is favored under specific synthesis conditions, particularly in ultra-alkaline, concentrated synthesis liquids that stabilize Na⁺-OH⁻ ion pairs, which are believed to be included simultaneously during crystallization. researchgate.net A direct correspondence between sodium speciation in the synthesis mixture and the pore structure and content of the final zeolite has been demonstrated for this compound. researchgate.net

The interconversion between different zeolite phases, including the transformation of other zeolites to this compound, is governed by the relative thermodynamic stability of the phases under the given synthesis conditions. For example, zeolite 4A (LTA), a metastable phase, can transform into the more thermodynamically stable this compound at higher alkalinity and reaction temperatures. mdpi.com The formation of a given zeolite depends on its solubility at a certain temperature and the equilibrium between the liquid phase and the gel. uco.es Changes in the synthesis parameters, such as reaction time, can lead to phase transformations as the system seeks a more stable equilibrium. uco.es

The thermodynamic stability of zeolites is influenced by factors such as the enthalpy of formation and entropic factors related to constrained water molecules within the structure. rsc.org The introduction of Al-M⁺ (where M is a cation) in the framework can make materials significantly more stable compared to their purely siliceous counterparts. rsc.org Considering the energy of hydration is also important, as it can make porous materials more stable than dense counterparts. rsc.org

This compound Transformation Pathways

This compound can undergo various transformations depending on the surrounding environment and applied conditions. These transformations can involve changes in crystal size and morphology, conversion to other crystalline phases, or loss of structural integrity.

This compound Recrystallization and Ostwald Ripening Phenomena

Recrystallization and Ostwald ripening are processes that can occur during the synthesis or post-synthetic treatment of this compound, leading to changes in crystal size distribution. Ostwald ripening is a thermodynamically driven phenomenon where smaller crystals dissolve and redeposit onto larger crystals, resulting in an increase in the average crystal size and a reduction in the total surface area. fastercapital.comchemeurope.comamolf.nl This occurs because smaller particles have a higher surface area to volume ratio and are thus more soluble than larger particles. fastercapital.comchemeurope.com

In the context of zeolite synthesis, Ostwald ripening can play a role in the transformation of metastable phases to more stable ones. For instance, the phase transformation from zeolite A to sodalite has been reported to occur via an Ostwald ripening process, where zeolite A crystals are consumed. researchgate.netindexcopernicus.com This process is controlled by a solution-mediated mechanism involving the dissolution of the initial phase, supersaturation of the solution, and heterogeneous nucleation of the new phase. indexcopernicus.com

Temperature cycling has been shown to enhance the rate of Ostwald ripening in some systems by promoting dissolution of smaller particles at elevated temperatures and regrowth on larger particles during cooling. amolf.nl While specific detailed research findings on Ostwald ripening of pure this compound were not extensively found, the general principles of this phenomenon are applicable to crystalline materials in contact with a solvent, including zeolites in hydrothermal environments.

Topotactic Transformations Involving this compound

Topotactic transformations are solid-state reactions where the crystal structure of the product is related to the crystal structure of the reactant, often with a defined crystallographic orientation. While the search results did not provide explicit examples of this compound transforming into another phase topotactically, the concept of topotactic transformation is relevant to sodalite chemistry. For example, the topotactic transformation of layered silicates into silica sodalite has been explored as a method to remove occluded organic matter from sodalite cages, potentially enhancing porosity for gas transport. researchgate.net This suggests that structural relationships between this compound and other layered or framework structures could potentially facilitate topotactic-like interconversions under specific conditions, although further research is needed to confirm such pathways for this compound itself.

The transformation of zeolite A (LTA) into sodalite (SOD) has been studied, and while some mechanisms involve dissolution-reprecipitation (solution-mediated), the possibility of direct solid-state transformation requiring significant energy to rearrange structural units has also been considered. indexcopernicus.com The structural relationship between LTA and SOD, both containing sodalite cages as secondary building units, makes this transformation relevant to understanding potential topotactic or near-topotactic pathways.

Amorphization and Structural Collapse Mechanisms of this compound

This compound can undergo amorphization or structural collapse under certain conditions, particularly at elevated temperatures or during dehydration. As mentioned earlier, heating this compound above certain temperatures leads to the loss of framework water and transformation to denser phases like α-carnegieite and nepheline, which involves a significant structural rearrangement and loss of the sodalite framework integrity. researchgate.net

Attempting to remove occluded organic matter or water from this compound cages via dehydration at temperatures above 400°C can lead to the collapse of the cage structures, rendering the material non-useful for certain applications like gas separation. researchgate.net This highlights the sensitivity of the sodalite framework to the removal of extra-framework species, which play a role in stabilizing the structure.

Structural collapse can also be induced by changes in the extra-framework cations or anions. For instance, the unit cell parameter of this compound contracts upon transformation to hydrosodalite (Na₆[AlSiO₄]₆(H₂O)₈), which involves a change in the extra-framework species. scirp.orgscirp.org While this is a transformation to another crystalline sodalite-type phase rather than complete collapse, it illustrates how changes in cage content affect the framework dimensions and stability.

Influence of Environmental Factors on this compound Durability

The durability of this compound in different environments is a key consideration for its long-term performance in diverse applications. Its response to chemical attack, thermal stress, and radiation fields dictates its suitability and lifespan.

Chemical Leaching and Degradation Mechanisms in Acidic/Alkaline Environments

This compound's stability is particularly sensitive to the pH of the surrounding medium. In acidic environments, aluminosilicate structures, including this compound, can undergo dealumination, a process where aluminum is leached from the framework. This attack typically breaks Si-O-Al bonds, leading to an increase in Si-OH and Al-OH bonds and the formation of silicic acid species in solution. researchgate.net Severe acid treatment can lead to significant degradation of the crystal framework. ijerd.com The extent of dissolution in acidic solutions is influenced by factors such as acid concentration and contact time. csic.es

In alkaline environments, this compound is generally synthesized under highly alkaline conditions. lmaleidykla.ltcambridge.org However, the long-term stability in varying alkaline concentrations can still be relevant depending on the specific application. Studies on related aluminosilicate materials in alkaline solutions indicate that the concentration of the alkaline solution can influence the leaching of silica and aluminum ions. cambridge.org The dissolution behavior of aluminosilicates in alkali leaching is affected by temperature, sodium hydroxide (B78521) concentration, and leaching time. mdpi.com

Research on the stability of actual radioactive waste solutions containing this compound indicated that in wash solutions, less than 10 mg of this compound dissolved, suggesting a degree of stability in those conditions. osti.gov

Thermal Stability and Dehydroxylation Processes of this compound

This compound exhibits thermal stability, but it undergoes dehydroxylation and structural transformations upon heating. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to study its thermal behavior. researchgate.netscirp.orgmsrjournal.com

Studies have shown that this compound loses framework water in a stepwise manner. researchgate.net The weight loss below approximately 140 °C is typically attributed to the loss of physically absorbed water. msrjournal.com A more significant weight loss occurring at higher temperatures (e.g., above 350 °C) is associated with the decomposition and removal of water molecules from the cell structure, which can lead to structural collapse. msrjournal.com

Research indicates that this compound may start transforming to other phases, such as α-carnegieite, at temperatures around 700 °C and further to nepheline at approximately 900 °C. researchgate.net The thermal behavior can be influenced by factors such as the synthesis temperature and duration. researchgate.net The dehydration process, particularly at temperatures above 150 °C, can negatively affect the performance of this compound membranes, suggesting that drying at lower temperatures (near 100 °C) is preferable to avoid significant structural changes. irost.irresearchgate.net

Data from thermal analysis can provide insights into the dehydroxylation process. For instance, TGA-DTA analysis of synthesized this compound powder showed a maximum derivation weight in the range of 115-125 °C, corresponding to water loss. irost.ir

Here is a representative data table illustrating the thermal behavior of this compound based on research findings:

Temperature Range (°C)Observed EventAssociated ProcessReference
Below ~140Weight lossLoss of physically absorbed water msrjournal.com
Above ~350Gradual weight loss/DecompositionRemoval of structural water/Dehydroxylation msrjournal.com
~700Phase transformation beginsFormation of α-carnegieite researchgate.net
~900Further phase transformationFormation of nepheline researchgate.net

Surface Chemistry and Interfacial Phenomena in Hydroxysodalite Systems

Adsorption Mechanisms on Hydroxysodalite Surfaces and within Cages

The porous nature and chemical composition of this compound make it an effective adsorbent for a variety of molecules and ions. researchgate.netwu.ac.th Adsorption can occur on the external crystal surfaces or within the internal β-cages, driven by a combination of physisorption and chemisorption mechanisms. nih.govresearcher.life The small pore openings, typically around 2.8 Å, impart a high degree of shape selectivity, making this compound particularly suitable for separating small molecules. mdpi.comresearchgate.net The process is influenced by factors such as the availability of active sites and the mass transfer of the adsorbate from the bulk phase to the adsorbent surface. researchgate.netresearchgate.net

The adsorption behavior of this compound has been investigated for various guest species, including heavy metal ions and organic dyes. Adsorption isotherms, which describe the equilibrium relationship between the amount of adsorbed substance and its concentration in the surrounding medium, are crucial for characterizing the adsorbent's capacity.

Studies have shown that both the Langmuir and Freundlich isotherm models can describe the adsorption on this compound, indicating a complex process that may involve both monolayer and multilayer adsorption. researchgate.netnih.gov For instance, in the removal of lead ions from an aqueous solution, the maximum adsorption capacity was determined to be 153.8 mg/g. researchgate.net Similarly, for fluoride (B91410) removal, a maximum capacity of 6.01 mg/g was observed. nih.gov The adsorption of ammonium (B1175870) ions was found to fit the Freundlich model well, suggesting a heterogeneous surface. ajgreenchem.com

The kinetics of adsorption, which describes the rate of adsorbate uptake, often follows pseudo-second-order or pseudo-first-order models. nih.govajgreenchem.com The removal of ammonium ions reached equilibrium within 60 minutes and was best described by a pseudo-second-order model. ajgreenchem.com In contrast, fluoride adsorption kinetics were better fitted to a pseudo-first-order model, suggesting that physisorption is the dominant mechanism. nih.gov The rapid initial adsorption rate observed in many systems is attributed to the ample availability of active sites on the this compound surface. researchgate.netresearchgate.net

Guest SpeciesAdsorption Capacity (mg/g)Best Fit Isotherm Model(s)Best Fit Kinetic ModelKey Findings
Ammonium (NH₄⁺)Not specifiedFreundlich ajgreenchem.comPseudo-second-order ajgreenchem.comEquilibrium reached in 60 mins. Adsorption is favorable at pH < 7. ajgreenchem.com
Lead (Pb²⁺)153.8 researchgate.netLangmuir, Freundlich researchgate.netNot specifiedRemoval efficiency of 98.1% was achieved. researchgate.net
Fluoride (F⁻)6.01 nih.govLangmuir, Freundlich nih.govPseudo-first-order nih.govDominated by physisorption; efficiency inhibited by Cl⁻ and CO₃²⁻. nih.gov
Crystal Violet (Dye)Not specifiedLangmuir researchgate.netPseudo-second-order researchgate.netRapid adsorption, reaching equilibrium in 10 minutes. researchgate.net

The surface chemistry of this compound, particularly the presence of hydroxyl groups (Si-OH), plays a critical role in its adsorption properties. cdmf.org.br Surface hydroxylation can modify the surface's acidity and basicity, thereby influencing its interaction with adsorbate molecules. nih.govnih.gov The hydroxyl groups can act as primary adsorption sites, forming hydrogen bonds with guest species. researcher.lifecdmf.org.br The degree of hydroxylation can be controlled by synthesis conditions and subsequent treatments, allowing for the tuning of the material's adsorption characteristics. nih.gov

Cation exchange also significantly impacts the adsorption capacity of this compound. ajgreenchem.comscience.gov The framework of this compound carries a net negative charge, which is balanced by mobile cations (typically Na⁺) within its pores. ajgreenchem.comaspjournals.org These cations can be exchanged with other cations from a solution, which can alter the adsorbent's selectivity and capacity. For example, modifying this compound by exchanging sodium ions can influence its affinity for specific pollutants. The presence of competing ions in a solution can reduce the adsorption capacity for a target ion, as demonstrated by the decreased uptake of ammonium ions in the presence of other cations. ajgreenchem.com Modifying the material through cation exchange can enhance its performance for specific applications, although it may also lead to changes in surface area and pore dimensions. researchgate.net

Ion Exchange Properties of this compound

This compound is recognized for its high cation exchange capacity (CEC), a property derived from the negatively charged aluminosilicate (B74896) framework. ajgreenchem.comtandfonline.com This characteristic makes it an effective material for water treatment, where it can remove cationic pollutants like heavy metals and ammonium ions. researchgate.nettandfonline.com The ion exchange process involves the replacement of the charge-balancing cations within the sodalite structure with external cations from the surrounding solution. kaist.ac.kr

The cation exchange capacity (CEC) of this compound can be substantial, with reported values ranging from 151 to over 362 meq/100g, depending on the synthesis method and purity. tandfonline.comrdd.edu.iq The material generally exhibits a selectivity for certain cations over others. Thermodynamic analysis has shown that this compound is naturally selective for sodium (Na⁺) over lithium (Li⁺), potassium (K⁺), and calcium (Ca²⁺). researchgate.net

Despite the small pore openings of the sodalite cages, which are narrower than the ionic radius of potassium, complete Na⁺/K⁺ exchange has been observed, a phenomenon that challenges simple size-exclusion models. researchgate.net In contrast, Na⁺/Li⁺ and Na⁺/Ca²⁺ exchanges are often incomplete. researchgate.net The exchange rate for monovalent ions like Li⁺ and K⁺ is of the same order of magnitude, whereas it is significantly slower for divalent ions like Ca²⁺. researchgate.net The selectivity sequence for heavy metals has been observed to be Pb²⁺ > Cu²⁺ > Zn²⁺ > Ni²⁺. mdpi.com Pre-treating the material with a sodium chloride solution can significantly enhance its adsorption capacity for these ions. scielo.org.bo

ParameterValueSynthesis/Source MaterialReference
Cation Exchange Capacity (CEC)203.06 meq/100 gSynthesized from spent catalyst layer ajgreenchem.com
Cation Exchange Capacity (CEC)151 to 186 meq/100 gNot specified rdd.edu.iq
Cation Exchange Capacity (CEC)250 meq/100 gFrom waste coal ash (10 hr reaction) tandfonline.com
Cation Exchange Capacity (CEC)362 meq/100 gFrom waste coal ash (24 hr reaction) tandfonline.com
Cation Selectivity SequenceNa⁺ ≈ K⁺ > Ca²⁺ > Li⁺Synthetic hydrosodalite researchgate.net
Heavy Metal Selectivity SequencePb²⁺ > Cu²⁺ > Zn²⁺ > Ni²⁺Synthesized from calcite-bearing kaolin (B608303) mdpi.com

Beyond cation exchange, the unique structure of the sodalite cage allows for the encapsulation of anions and neutral molecules. rsc.org The β-cages can trap various species, including anions like chloride (Cl⁻) and hydroxide (B78521) (OH⁻), which are often incorporated during synthesis. ontosight.aimdpi.com This encapsulation significantly enhances the thermal stability of the guest species. For example, sodium chlorate (B79027), which normally decomposes around 300 °C, is stable up to 600 °C when encapsulated within a sodalite framework. mdpi.com

The process of incorporating anions is often referred to as anion encapsulation rather than simple exchange, as the anions become physically trapped within the cages. rsc.orgrsc.org The small apertures of the cages prevent the easy diffusion of larger anions, effectively isolating them within the crystal structure. geoscienceworld.org This property is exploited in the creation of novel materials where specific anions or molecules are stabilized and protected within the zeolite framework. mdpi.com

Surface Reactivity and Catalytic Potential of this compound

The surface of this compound exhibits basic properties, making it a viable solid base catalyst for various chemical reactions. mdpi.comijrer.com Its catalytic activity stems from the framework's basic sites and its high surface area. mdpi.comijrer.com this compound synthesized from waste materials like coal fly ash has demonstrated significant catalytic efficiency. ijrer.com

One of the most explored applications is in the transesterification of waste cooking oil and other lipids to produce biodiesel. mdpi.comatlantis-press.comresearchgate.net The catalyst's performance is linked to its basicity, thermal stability, and recyclability. ijrer.com For instance, a this compound catalyst derived from waste materials showed a biodiesel yield of 89.4%, outperforming a non-waste-derived catalyst which yielded 85.0%. ijrer.com The catalyst's effectiveness is also attributed to its ability to handle high free fatty acid content in feedstock without significant soap formation. aspjournals.org

Furthermore, this compound can serve as a support for metal catalysts or as a catalyst itself in pyrolysis processes to upgrade biomass into liquid fuels. researchgate.netwu.ac.th The shape-selective nature of its pores can influence the distribution of products in catalytic reactions. mdpi.com The introduction of metal oxides like CoO, MgO, and FeO into the this compound structure has also been explored to modify its catalytic properties. lmaleidykla.lt

Characterization of Acid-Base Sites on this compound Surfaces

The surface of this compound possesses both basic and, to a lesser extent, acidic sites, which are crucial for its application in catalysis and adsorption. The basicity primarily arises from the oxygen atoms within the aluminosilicate framework of the sodalite cages. The strength and concentration of these basic sites can be influenced by factors such as the silicon-to-aluminum (Si/Al) ratio within the framework.

A variety of analytical techniques are employed to characterize these acid-base properties. Temperature-programmed desorption (TPD) is a widely used method. rsc.org For instance, CO2-TPD, where carbon dioxide is used as an acidic probe molecule, helps in quantifying the number and strength of basic sites. rsc.orgresearchgate.net These are often categorized as weak, medium, and strong basic sites based on the temperature at which CO2 desorbs. researchgate.net Similarly, the acidic properties, which are generally weak and often attributed to structural defects or hydroxyl groups, can be probed using NH3-TPD with ammonia (B1221849) as the basic probe molecule. rsc.orgnsf.gov

Infrared (IR) spectroscopy of adsorbed probe molecules offers more detailed information about the nature of these sites. researchgate.net Pyridine is a common probe molecule used to distinguish between Brønsted and Lewis acid sites. nsf.gov The interaction of probe molecules with the acid or base sites leads to characteristic shifts in the vibrational frequencies, which can be observed using IR spectroscopy. researchgate.net

Calorimetry provides a direct measure of the interaction strength between a probe molecule and the surface sites by quantifying the heat of adsorption. nih.gov This technique can provide a detailed distribution of the acid or base site strengths. nih.gov

Table 1: Techniques for Acid-Base Site Characterization of this compound

Probe Molecule Technique Type of Site Characterized Key Findings
Carbon Dioxide (CO₂) TPD rsc.orgresearchgate.net Basic sites Determines the number and strength distribution of weak, medium, and strong basic sites. researchgate.net
Ammonia (NH₃) TPD rsc.orgnsf.gov Acid sites Characterizes the concentration and strength of acid sites. nsf.gov
Pyridine IR Spectroscopy nsf.gov Acid sites Differentiates between Brønsted and Lewis acidity. nsf.gov

Heterogeneous Catalysis via Encapsulated Species in this compound

The cage-like structure of this compound makes it an excellent host material for encapsulating catalytically active species, a concept often referred to as "ship-in-a-bottle" synthesis. arcjournals.org This approach creates heterogeneous catalysts where the active sites are confined within the sodalite framework, offering advantages in terms of stability, selectivity, and reusability. arcjournals.orgchemistrystudent.com The encapsulation prevents the active species from leaching and aggregating, which are common issues with conventional supported catalysts. canterbury.ac.nz

A significant area of research involves the encapsulation of transition metal complexes within the sodalite cages. arcjournals.org These encapsulated complexes have been utilized in various catalytic reactions, including oxidation and hydrogenation. arcjournals.org For example, metal complexes have been embedded in zeolite structures for the hydroxylation of phenol. researchgate.net The sodalite framework can also impart shape selectivity, allowing only reactants of a certain size to access the encapsulated catalytic sites. canterbury.ac.nz

Furthermore, this compound can serve as a host for semiconductor nanoparticles, creating composite materials for photocatalysis. researchgate.net The encapsulation of materials like cadmium sulfide (B99878) (CdS) within the zeolite matrix can enhance photocatalytic activity by preventing nanoparticle aggregation and facilitating charge separation. researchgate.netrsc.org These nanocomposites have been investigated for applications such as the degradation of organic pollutants. researchgate.net The strong electrostatic field within the zeolite can also lower the energy required for electron transfer, further boosting photocatalytic efficiency. researchgate.net

Table 2: Examples of Heterogeneous Catalysis using Encapsulated Species in this compound-like Structures

Encapsulated Species Catalytic Application Key Research Findings
Transition Metal Complexes arcjournals.org Oxidation, Hydrogenation arcjournals.org Encapsulation provides catalyst stability and prevents leaching of the active metal complex. arcjournals.orgcanterbury.ac.nz The zeolite framework can induce shape selectivity. canterbury.ac.nz
Semiconductor Nanoparticles (e.g., CdS) researchgate.net Photocatalytic degradation of organic pollutants researchgate.net The zeolite host prevents nanoparticle aggregation, improves stability, and enhances charge separation for better photocatalytic performance. researchgate.netrsc.org

Advanced Spectroscopic and Microscopic Characterization of Hydroxysodalite

X-ray Diffraction and Scattering Studies on Hydroxysodalite

X-ray diffraction (XRD) and scattering techniques are fundamental tools for the structural analysis of crystalline materials like this compound. creative-biostructure.comanton-paar.com These methods rely on the interaction of X-rays with the electron clouds of atoms within the crystal lattice, producing diffraction patterns that are unique to the material's atomic arrangement. creative-biostructure.comanton-paar.com

The degree of crystallinity of a this compound sample can also be evaluated from the PXRD pattern. Well-defined, sharp diffraction peaks are indicative of a highly crystalline material, while broad, diffuse peaks suggest a more amorphous or poorly crystalline nature. tandfonline.com The intensity of the diffraction peaks can be used to quantify the relative amounts of different crystalline phases in a mixture. creative-biostructure.com For instance, studies have shown that the crystallinity of this compound can be influenced by synthesis parameters such as the Na/Si molar ratio, reaction temperature, and reaction time. mdpi.com For example, an increase in the Na/Si molar ratio and reaction temperature generally leads to an increase in the crystallinity of the synthesized this compound. mdpi.com

Table 1: Influence of Synthesis Parameters on this compound Crystallinity

Parameter Effect on Crystallinity Reference
Na/Si Molar Ratio Increasing the ratio generally increases crystallinity. mdpi.com mdpi.com
Reaction Temperature Higher temperatures often lead to higher crystallinity. mdpi.com mdpi.com
Reaction Time Longer reaction times can improve crystallinity and phase purity. mdpi.com mdpi.com

| Si/Al Molar Ratio | An optimal ratio (e.g., 1.0) can maximize crystallinity. mdpi.com | mdpi.com |

For a more detailed and precise determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. carleton.eduwarwick.ac.uk This technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the crystal lattice. carleton.edufzu.cz A study utilizing powder neutron diffraction, a technique analogous to SCXRD, on synthetic this compound (Na₈[AlSiO₄]₆(OH)₂) determined its cubic crystal system with the space group P4̅3n. researchgate.net The refinement of the structure revealed a completely ordered aluminosilicate (B74896) framework, which is a characteristic feature of aluminosilicate sodalites. researchgate.net The oxygen atom of the hydroxyl group was found to be located at the center of the sodalite cage. researchgate.net

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Cubic researchgate.net
Space Group P4̅3n researchgate.net
Unit Cell Parameter (a) 8.7342(8) Å researchgate.net
Volume (V) 666.30(19) ų researchgate.net

| Formula Units per Unit Cell (Z) | 1 | researchgate.net |

Small-angle X-ray scattering (SAXS) is a powerful technique for characterizing the nanoscale structure of materials, including porosity and particle size distribution. anton-paar.comusgs.gov By analyzing the scattering pattern at very small angles, information about structures in the size range of approximately 1 to 100 nanometers can be obtained. anton-paar.com In the study of this compound, SAXS can provide valuable data on the size and shape of the crystals, as well as the internal structure and porosity. qut.edu.au This information is complementary to that obtained from other techniques like electron microscopy. The analysis of SAXS data can reveal the presence of pores, their average size, and their distribution within the material. usgs.gov This is particularly important for applications where the porous nature of this compound is exploited, such as in adsorption and catalysis. lmaleidykla.lt

Electron Microscopy Techniques for this compound Morphology and Microstructure

Electron microscopy techniques offer direct visualization of the morphology and microstructure of materials at high resolution. measurlabs.com By using a beam of electrons instead of light, much higher magnifications and resolutions can be achieved compared to optical microscopy. measurlabs.com

Scanning electron microscopy (SEM) is a widely used technique to study the surface morphology, size, and aggregation of this compound particles. mdpi.comgavinpublishers.com In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to form an image. afmworkshop.com SEM images provide a three-dimensional-like view of the sample's surface, revealing the shape and size of the individual crystals and how they are aggregated. afmworkshop.com

Studies have shown that the morphology of this compound can vary depending on the synthesis conditions. mdpi.com For example, at lower Na/Si molar ratios, the product may consist of cubic particles characteristic of zeolite 4A, while at higher ratios, spherical aggregates of this compound are formed. mdpi.com The reaction temperature and time also influence the morphology, with higher temperatures and longer times generally leading to the formation of more well-defined spherical aggregates. mdpi.com SEM analysis is crucial for understanding how these synthesis parameters control the physical form of the this compound product. mdpi.comresearchgate.net

Table 3: Morphological Observations of this compound by SEM under Different Synthesis Conditions

Synthesis Condition Observed Morphology Reference
Low Na/Si Molar Ratio Cubes (Zeolite 4A) mdpi.com
High Na/Si Molar Ratio Spherical aggregates mdpi.com
Low Reaction Temperature Pseudo-cubic (Zeolite 4A) mdpi.com
Optimal Reaction Time (e.g., 12h) Uniform spherical aggregates mdpi.comresearchgate.net

| Alkali-activation of kaolinite (B1170537) | Aggregates of linked nanoparticles (~700 nm) forming a porous structure. scirp.org | scirp.org |

Transmission electron microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials, including the crystal lattice and any defects present. measurlabs.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the material are used to form an image. mpg.de High-resolution TEM (HRTEM) can produce images of the atomic lattice, revealing the arrangement of atoms in the crystal. researchgate.netnih.gov

Selected area electron diffraction (SAED), a technique often performed in conjunction with TEM, can be used to obtain diffraction patterns from very small regions of the sample. researchgate.netresearchgate.net These patterns provide information about the crystal structure and orientation of individual crystallites. researchgate.net By combining imaging and diffraction, TEM can be a powerful tool for identifying different crystalline phases and analyzing defects such as dislocations and stacking faults within the this compound crystals. The ability to directly visualize the crystal lattice and defects is crucial for understanding the material's properties and for optimizing its synthesis for specific applications. nih.govxray.cz

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique frequently coupled with scanning electron microscopy (SEM) to provide qualitative and quantitative information on the elemental composition of a sample. spark904.nlthermofisher.com When the electron beam of an SEM interacts with the this compound sample, it causes the emission of characteristic X-rays from the atoms within the material. The energy of these X-rays is unique to each element, allowing for their identification. spark904.nlijrpr.com

In the study of this compound, EDX analysis is crucial for confirming the presence and relative ratios of the primary constituent elements: sodium (Na), aluminum (Al), silicon (Si), and oxygen (O). This is particularly important when synthesizing this compound from various precursors, such as kaolin (B608303) or industrial waste like fly ash, to verify the purity of the final product. mdpi.comresearchgate.net The technique can detect if any impurities or elements from the starting materials remain in the synthesized this compound. mdpi.com

EDX elemental mapping provides a visual representation of the distribution of these elements across the surface of the this compound particles. jeol.commicrovisionlabs.comresearchgate.net For a pure and homogenous this compound sample, the elemental maps for Na, Al, Si, and O should show a uniform distribution, indicating that these elements are well-integrated into the sodalite framework. This is a key indicator of successful synthesis and phase purity. Any localized concentrations of a particular element could suggest the presence of a secondary phase or unreacted starting material. scirp.orgelectron-microscopes.com

The Si/Al ratio is a critical parameter in the characterization of zeolites, including this compound. EDX analysis provides a quantitative measure of this ratio. For this compound, the theoretical Si/Al ratio is 1. Studies have shown that the experimentally determined Si/Al ratio from EDX is often close to this ideal value, confirming the correct stoichiometry of the aluminosilicate framework. researchgate.net

Below is a table summarizing typical elemental analysis data for this compound obtained via EDX.

Table 1: Representative EDX Data for this compound

Element Atomic %
O 60.1
Na 14.5
Al 12.8
Si 12.6

Note: Data is illustrative and can vary slightly based on synthesis conditions and instrument calibration.

Vibrational Spectroscopy for this compound Structural Features

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for probing the structural characteristics of this compound. These techniques provide detailed information about the aluminosilicate framework, the presence and nature of hydroxyl groups, and any species encapsulated within the sodalite cages.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Framework Vibrations and Hydroxyl Groups

FTIR spectroscopy is a fundamental technique for identifying this compound and confirming its successful synthesis. mdpi.comresearchgate.net The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that act as a structural fingerprint.

The primary vibrations associated with the aluminosilicate framework occur in the 400-1200 cm⁻¹ region. scirp.org The most prominent band is the asymmetric stretching vibration of the T-O-T bonds (where T = Si or Al), which typically appears around 980-1000 cm⁻¹. mdpi.comscirp.org Symmetric T-O-T stretching vibrations are observed as a set of bands in the 660-740 cm⁻¹ range. mdpi.comscirp.org Additionally, bending vibrations of the O-T-O groups give rise to bands at approximately 430-470 cm⁻¹. mdpi.comresearchgate.net The presence and sharpness of these bands are indicative of a well-ordered crystalline framework, and their positions can shift slightly depending on the synthesis conditions. mdpi.com

A crucial aspect of this compound characterization is the identification of hydroxyl (OH) groups and water molecules. A sharp absorption band around 3640-3645 cm⁻¹ is the characteristic stretching vibration of the OH groups located within the sodalite cages. mdpi.comscirp.orgresearchgate.net Broader bands in the 3100-3700 cm⁻¹ region, along with a bending vibration band around 1630-1650 cm⁻¹, are attributed to the stretching and bending modes of water molecules, which may be present within the cages or adsorbed on the surface of the crystals. mdpi.comscirp.org The complete transformation of precursor materials like kaolinite into this compound can be confirmed by the disappearance of the characteristic bands of the starting material and the emergence of the sharp band associated with the zeolite framework. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Reference
~3644 O-H stretching of caged hydroxyl groups mdpi.com
~3434 O-H stretching of water molecules mdpi.com
~1643 H-O-H bending of water molecules mdpi.com
~989 Asymmetric T-O-T stretching (T=Si, Al) mdpi.com
~732, ~664 Symmetric T-O-T stretching (T=Si, Al) mdpi.com

Raman Spectroscopy for this compound Structural Fingerprinting and Encapsulated Species

Raman spectroscopy is a complementary technique to FTIR that provides further insight into the structure of this compound. core.ac.uk While FTIR is more sensitive to polar bonds, Raman spectroscopy is effective for studying the symmetric vibrations of the aluminosilicate framework and non-polar species. The Raman spectrum of this compound shows characteristic peaks that confirm its structure and can be used to identify encapsulated molecules. upv.esresearchgate.net

The main Raman bands for the this compound framework are consistent with those observed in other sodalite-group minerals. researchgate.net These vibrations provide a "fingerprint" that can be used to identify the this compound phase. mdpi.com The technique is also particularly useful for studying species encapsulated within the sodalite β-cages. While this compound primarily contains hydroxyl groups and water, Raman spectroscopy can detect the presence of other anions or molecules that might be incorporated during synthesis. mdpi.com

For instance, in studies of related sodalites, Raman spectroscopy has been instrumental in identifying encapsulated species like borohydride (B1222165) or sulfide (B99878) ions. scirp.org This capability makes it a valuable tool for ensuring the intended species are present within the cages and for detecting any unintended guest molecules. The combination of FTIR and Raman spectroscopy offers a comprehensive analysis of the vibrational properties of this compound, confirming both the framework structure and the nature of the cage-filling species. mdpi.comupv.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment, connectivity, and dynamics of atoms within the this compound structure. Solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is essential for characterizing the aluminosilicate framework and the species within its pores.

Solid-State 29Si and 27Al NMR for this compound Framework Connectivity and Si/Al Ordering

Solid-state ²⁹Si and ²⁷Al MAS NMR are cornerstone techniques for investigating the aluminosilicate framework of zeolites. researchgate.netgeoscienceworld.org In this compound, which ideally has a strict alternation of Si and Al atoms, these NMR methods confirm the high degree of ordering. ucsb.edu

The ²⁹Si MAS NMR spectrum of a well-ordered this compound typically shows a single, sharp resonance. doi.orgtue.nl The chemical shift of this peak is indicative of the Si(4Al) environment, meaning each silicon atom is connected via oxygen bridges to four aluminum atoms. The observation of a single peak confirms the presence of only one type of silicon environment, consistent with the ordered framework. frontiersin.org For this compound, this signal is often observed in the range of -81 to -85 ppm. doi.org

The ²⁷Al MAS NMR spectrum provides complementary information. For tetrahedrally coordinated aluminum in the framework, a single resonance is expected. ucsb.eduacs.org Deviations from this, such as the appearance of additional signals, could indicate the presence of aluminum in different coordination environments (e.g., octahedral aluminum from unreacted precursors) or structural defects. cas.cz The sharpness of the ²⁹Si and ²⁷Al NMR signals is a direct reflection of the crystallinity and local ordering of the this compound framework. ucsb.edu

Table 3: Typical Solid-State NMR Data for this compound

Nucleus Chemical Shift (ppm) Environment Reference
²⁹Si -81 to -85 Si(4Al) doi.org
²⁷Al ~59 to ~62 Tetrahedral Al cas.cz

1H NMR for Hydroxyl Species and Water Content within this compound

¹H MAS NMR spectroscopy is particularly suited for studying the protons present in this compound, namely those in the structural hydroxyl groups and water molecules. hmdb.canih.govhmdb.ca This technique can distinguish between different proton environments and provide insights into their dynamics. rsc.orglibretexts.org

In this compound, the proton of the hydroxyl group gives a distinct chemical shift. A notable study reported a chemical shift of -6.5 ppm for the OH group, indicating a significant decoupling from the oxygen atom, which points to the unique nature of its chemical bond within the sodalite cage. researchgate.net Other studies have identified signals corresponding to water molecules and different types of hydrated hydroxide (B78521) anions, such as Zundel-like [Na₄(H₃O₂)]³⁺ complexes, within the cages. ugent.be

¹H NMR can also be used to quantify the water content and to study the dynamics of proton exchange between different species within the pores. ugent.be Techniques like ¹H Exchange Spectroscopy (EXSY) can reveal chemical exchange processes occurring between different proton sites, providing a deeper understanding of the dynamic nature of the species encapsulated within the this compound framework. ugent.be

Thermal Analysis Techniques for this compound Stability

Thermal analysis techniques are crucial for understanding the thermal stability and structural transformations of materials like this compound. By subjecting the material to a controlled temperature program, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative and qualitative data on mass changes and energy transitions, respectively. vub.benetzsch.com This information is vital for determining the operational limits of this compound in potential applications, such as in membranes or as a catalyst. qut.edu.au

Thermogravimetric Analysis (TGA) for Dehydroxylation and Water Loss Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com For this compound, TGA is primarily used to characterize its dehydration and dehydroxylation processes, which reveal its thermal stability. The analysis typically shows a multi-step weight loss profile corresponding to the removal of different types of water molecules.

The first stage of weight loss, occurring at relatively low temperatures (typically below 140°C), is attributed to the desorption of physically adsorbed water on the crystal surface. scirp.orgmsrjournal.com For instance, a mass loss observed around 70°C is characteristic of this initial dehydration step. scirp.org

Subsequent weight loss stages at higher temperatures correspond to the removal of water molecules encapsulated within the β-cages of the sodalite framework. researchgate.net Research has shown that this framework water is released in distinct steps. One study identified two main water loss events between 150°C and 250°C, contributing to a significant portion of the total weight loss. researchgate.net Other analyses have reported weight loss peaks around 150°C and 350°C, also due to the release of these structural water molecules. irost.ir The total weight loss from water can be substantial, with some studies reporting losses of around 7.5% up to 400°C and others up to 14% by 450°C. researchgate.netrsc.org The slow nature of this water desorption is due to the small pore openings of the sodalite structure, which hinder mass transfer. rsc.org

At even higher temperatures, typically above 350°C, further weight loss is associated with the dehydroxylation and eventual decomposition of the this compound structure, leading to its collapse. msrjournal.com The reversibility of this water loss is limited; while a partially dehydrated sample can reabsorb water, a fully dehydrated sample loses this capability. researchgate.net

Table 1: TGA Data for this compound Water Loss

Temperature Range (°C)Weight Loss (%)InterpretationReferences
< 140Not specifiedLoss of physically adsorbed water msrjournal.com
~ 70Not specifiedLoss of free or adsorbed water scirp.org
115 - 125Not specifiedMaximum derivation weight loss (framework water) researchgate.net
100 - 200Not specifiedMain weight loss region (framework water) irost.ir
25 - 4007.5Single-step endothermic desorption of framework water rsc.org
150 - 250~14 (up to 450°C)Two-step loss of framework water molecules researchgate.net
> 350Not specifiedDecomposition of water molecules in the cell structure msrjournal.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. cuni.cz This technique is used to detect thermal events such as phase transitions, melting, and crystallization, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DSC curve. linseis.com

For this compound, DSC analysis complements TGA data by identifying the energetic changes associated with water loss and structural transformations. The desorption of both physisorbed and framework water are endothermic processes, meaning they absorb heat. These events appear as endothermic peaks in the DSC thermogram, corresponding to the weight loss steps observed in TGA. rsc.org

At high temperatures, DSC reveals the exothermic events associated with the irreversible phase transformation of the this compound structure. After complete dehydration and dehydroxylation, this compound becomes unstable and transforms into other crystalline phases. In-situ studies have shown that this compound begins to transform into α-carnegieite at approximately 700°C, and upon further heating to around 900°C, it converts to nepheline. researchgate.net A distinct exothermic peak observed around 902°C confirms the decomposition of the sodalite structure and its recrystallization into the more stable nepheline phase. researchgate.net The thermal stability of this compound can be influenced by its synthesis and whether it is in a powdered or supported form, with supported materials sometimes showing enhanced stability. researchgate.net

Table 2: DSC Events for this compound

Temperature (°C)Event TypeAssociated TransformationReferences
25 - 400EndothermicDesorption of framework water rsc.org
~ 700ExothermicPhase transformation to α-carnegieite researchgate.net
~ 900ExothermicPhase transformation to nepheline researchgate.net
902ExothermicDecomposition and recrystallization to nepheline researchgate.net

Computational Modeling and Simulation of Hydroxysodalite

Density Functional Theory (DFT) Calculations for Hydroxysodalite Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of materials aps.orgyoutube.com. For this compound, DFT calculations can provide detailed information about its electronic properties, bonding characteristics, and interactions with other species.

Band Structure and Density of States Calculations for this compound

Band structure and Density of States (DOS) calculations are fundamental applications of DFT that reveal the electronic energy levels and their distribution within a material youtube.comflapw.deanalis.com.my. The band structure illustrates how electron energies vary with momentum, while the DOS indicates the number of available electronic states at each energy level youtube.comflapw.de.

For this compound, DFT calculations can determine whether it is an insulator, semiconductor, or conductor by examining the band gap between the valence and conduction bands. The DOS provides further details on the contribution of different atomic orbitals to the electronic states near the Fermi level, which is important for understanding the material's chemical reactivity and physical properties youtube.comflapw.de. While specific band structure and DOS data for this compound were not explicitly detailed in the search results, DFT is a standard method for obtaining this information for crystalline materials like zeolites analis.com.myresearchgate.net.

Adsorption Energies and Interaction Potentials of Guest Species on this compound

DFT is extensively used to study the adsorption of various guest species within porous materials like zeolites ajchem-a.comnih.gov. By calculating the adsorption energy, researchers can determine the strength and stability of the interaction between the guest molecule and the this compound framework or extra-framework species researchgate.netmdpi.comosti.gov.

Adsorption energy calculations involve determining the total energy of the combined system (this compound + guest) and subtracting the energies of the isolated components. A more negative adsorption energy indicates a stronger, more favorable interaction nih.gov. DFT can also provide insights into the nature of these interactions, such as whether they are primarily electrostatic, van der Waals, or involve hydrogen bonding nih.govmdpi.com. Studies on other zeolites demonstrate the capability of DFT to model the adsorption of various molecules, including water, hydrocarbons, and other small molecules, providing valuable data on preferred adsorption sites and orientations researchgate.netmdpi.com.

Reaction Pathway Analysis on this compound Surfaces

DFT calculations can be employed to investigate reaction mechanisms and identify reaction pathways on the surfaces or within the cages of this compound lasphub.comnih.govrsc.org. By mapping the potential energy surface, DFT can locate transition states and calculate activation energies for elementary reaction steps lasphub.comnih.gov. This allows for the theoretical prediction of reaction rates and the identification of catalytic active sites.

While direct studies on reaction pathway analysis specifically on this compound surfaces were not prominently featured in the search results, DFT is a well-established method for this type of analysis in heterogeneous catalysis over zeolites and other solid catalysts lasphub.comrsc.org. Such studies would involve modeling the interaction of reactant molecules with the this compound structure, identifying possible reaction intermediates, and calculating the energy barriers for transformations.

Molecular Dynamics (MD) Simulations of Ion Transport within this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of atoms and molecules nih.govmdpi.com. For this compound, MD simulations are particularly useful for investigating dynamic processes such as ion transport and the behavior of water molecules within its porous structure nih.govmdpi.comresearchgate.net.

Diffusion Pathways and Rates of Extra-Framework Cations in this compound

MD simulations can track the movement of extra-framework cations (like Na+) within the sodalite cages and through the bottlenecks connecting them nih.govdiva-portal.org. By analyzing the trajectories of these ions over time, researchers can determine diffusion pathways and calculate diffusion coefficients, which are crucial for understanding the ionic conductivity and mass transport properties of this compound nih.govchemrxiv.org.

Studies on other zeolites and related materials using MD simulations have provided detailed information on how factors such as temperature, cation concentration, and framework composition affect ion diffusion nih.govmdpi.comchemrxiv.org. For this compound, MD could reveal the specific mechanisms by which sodium ions move between cages, potentially involving concerted movements or hopping between different coordination sites diva-portal.org.

Hydration Dynamics and Water Behavior within Sodalite Cages

This compound contains water molecules and hydrated hydroxide (B78521) anions within its cages researchgate.netugent.be. MD simulations are well-suited to study the dynamics of these water molecules, including their orientation, hydrogen bonding networks, and interactions with the framework and extra-framework ions mdpi.commdpi.comrsc.org.

MD simulations can provide insights into the hydration shells around the extra-framework cations and the mobility of water within the confined environment of the sodalite cages mdpi.commdpi.com. This is important for understanding the material's hydrophilic nature and its performance in applications involving water adsorption or separation researchgate.netjwent.net. Studies on other hydrated systems using MD have explored the effect of nanoconfinement on water structure and dynamics, which is directly relevant to the behavior of water within this compound mdpi.comresearchgate.net.

Monte Carlo Simulations for Adsorption and Phase Behavior in this compound Systems

Monte Carlo (MC) simulations, particularly Grand Canonical Monte Carlo (GCMC), are widely used to investigate the adsorption properties and phase behavior of guest molecules within porous materials such as zeolites, including structures related to this compound. GCMC simulations are well-suited for calculating adsorption isotherms, which describe the amount of substance adsorbed by a material as a function of pressure or concentration at a constant temperature.

Studies utilizing GCMC simulations on zeolites have aimed to predict adsorption properties and analyze the microscopic mechanisms involved throughout the adsorption process. researchgate.net These simulations can provide detailed information about the arrangement of adsorbed molecules within the zeolite cages and channels. researchgate.net For instance, GCMC simulations have been employed to study the adsorption of small molecules like NH₃, CO₂, and H₂O in zeolite 4A, a material with structural similarities to sodalite cages, to fit experimental isotherms and understand adsorption site geometry and its dependence on loading. researchgate.net

The application of MC simulations to sodalite-type frameworks allows researchers to explore the influence of factors such as temperature, pressure, and the nature of the adsorbate on the adsorption capacity and selectivity. Simulations investigating adsorption in various all-silica zeolite frameworks, for example, have calculated adsorption isotherms and selectivities for gases like H₂S and CH₄, revealing insights into favorable sorbate-sorbate interactions that influence selectivity. osti.gov While specific detailed GCMC studies solely focused on a wide range of adsorbates in this compound were not extensively found, the established methodology for zeolites indicates its applicability to this compound for predicting adsorption behavior and understanding phase transitions of confined fluids.

Force Field Development for this compound and Its Interactions

Accurate computational simulations of this compound and its interactions with guest molecules rely heavily on the development and application of appropriate force fields. A force field is a set of parameters and mathematical functions used to describe the potential energy of a system of atoms and molecules, enabling the calculation of forces and energies during simulations like Monte Carlo or Molecular Dynamics.

Developing accurate force fields for zeolites, including this compound, involves parameterizing interactions between the framework atoms (Si, Al, O, Na, H in the case of this compound) and the guest molecules. These interactions typically include terms for van der Waals forces (dispersion and repulsion) and electrostatic forces (charge-charge, dipole, and quadrupole interactions). gavinpublishers.com For ionic structures like zeolites, electrostatic forces are particularly significant, especially when considering the adsorption of polar molecules like water, leading to high heats of adsorption. gavinpublishers.com

Force fields can be developed or refined by fitting simulation results to experimental data, such as adsorption isotherms. researchgate.net For example, force fields have been developed for calculating the adsorption of various molecules in zeolites by performing simulations to match experimental isotherm data. researchgate.net The goal is to create a force field that accurately reproduces experimental observations and can reliably predict material behavior under different conditions.

Functionalization, Doping, and Advanced Material Design with Hydroxysodalite

Post-Synthetic Modification of Hydroxysodalite

Post-synthetic modification (PSM) techniques offer versatile routes to alter the chemical and physical properties of as-synthesized this compound without disrupting its underlying framework structure. These modifications can target the internal framework or the external surface, introducing new functionalities or enhancing existing ones.

Introduction of Heteroatoms into the this compound Framework

The introduction of heteroatoms into the framework of zeolites, including this compound, is a strategy to modify their catalytic, adsorptive, and electronic properties. While the primary framework consists of silicon and aluminum, other elements can be incorporated during synthesis or via post-synthetic methods. The incorporation of heteroatoms can alter the local charge distribution and create new active sites within the zeolite structure. For instance, substituting Si⁴⁺ or Al³⁺ with other metal ions can induce changes in acidity, redox properties, and pore characteristics uco.es. The amount and location of incorporated heteroatoms significantly impact the resulting chemical and physical properties uco.es. Studies on other zeolite frameworks, like faujasite (FAU), have shown that heteroatoms such as zinc can stabilize structures and influence crystallization by interacting with silicates acs.org. The incorporation of divalent heteroatoms like Mg²⁺, Mn²⁺, Zn²⁺, and Co²⁺ into aluminophosphate structures can lead to the formation of Brønsted and Lewis acid sites, while trivalent ions like Co³⁺ and Mn³⁺ can create redox sites uco.es.

Surface Grafting and Organic Functionalization of this compound

Surface grafting and organic functionalization involve attaching organic molecules or functional groups to the external surface or internal pore mouths of this compound crystals. This can modify the surface chemistry, hydrophilicity/hydrophobicity, and introduce specific binding sites for targeted applications such as adsorption or catalysis. While research on the direct surface grafting of this compound is less extensively documented compared to other zeolites or layered materials like kaolinite (B1170537), the principles are similar geoscienceworld.org. Functionalization of related silica (B1680970) sodalite nanoparticles using acid mixtures has been shown to affect surface area and pore diameter, influencing their performance in mixed matrix membranes for applications like treating acid mine drainage mdpi.commdpi.com. This functionalization can improve the hydrophilicity of the material, which is beneficial for aqueous applications mdpi.com.

Doping Strategies for Enhanced this compound Functionality

Doping involves incorporating guest ions or species into the this compound structure, typically within the β-cages or compensating for framework charge imbalances. This can impart new properties or enhance intrinsic ones, particularly in optical, catalytic, and magnetic domains.

Lanthanide Doping for Luminescent this compound Materials

Lanthanide ions are well-known for their characteristic photoluminescence properties, exhibiting sharp emission bands across the visible and near-infrared regions nih.govfrontiersin.org. Doping this compound with lanthanide ions can lead to the development of novel luminescent materials with potential applications in lighting, displays, and bioimaging nih.govfrontiersin.orgmdpi.com. The rigid framework of this compound can potentially provide a stable host environment for these luminescent centers. The luminescence intensity of lanthanide-doped nanocrystals can be tuned by varying the crystal phase, morphology, lattice strain of the host material, and through core-shell structures frontiersin.org. Metal ion doping can enhance luminescence by increasing the asymmetry around the lanthanides, thereby increasing the probability of dipole transitions, and by modulating energy transfer processes frontiersin.org. For example, doping with europium can lead to materials relevant for biomedical applications in the near-infrared range nih.gov.

Transition Metal Doping for Catalytic and Magnetic Applications

Transition metal doping in zeolites is a common strategy to introduce catalytic activity or magnetic properties. The presence of transition metal ions within the this compound framework or as extra-framework species can create active sites for various chemical reactions or impart magnetic behavior. While specific examples of transition metal-doped this compound for catalysis or magnetism are not extensively detailed in the provided search results, the general principles from studies on other materials are applicable osti.govmdpi.commdpi.com. Transition metal-doped materials are explored for applications such as the oxygen evolution reaction (OER) catalysis and nitrogen reduction reaction (NRR) electrocatalysis mdpi.commdpi.com. Doping with elements like Fe, Mn, Cu, and Zn has been shown to enhance the catalytic performance of other transition metal-based materials mdpi.com. The magnetic properties of materials can also be modulated by the choice of dopants osti.gov.

Fabrication of this compound Composites and Thin Films

Integrating this compound into composite materials or fabricating it as thin films allows for the combination of its properties with those of other materials or the creation of functional layers for specific applications like separation or sensing.

This compound composites can be formed by combining this compound crystals with polymers, ceramics, or other materials. For instance, electroconductive hydroxy-sodalite/graphite (B72142) composites have been synthesized by alkali-activation of kaolinite in the presence of graphite scirp.orgresearchgate.net. The electrical conductivity of these composites increased with a higher percentage of graphite scirp.orgresearchgate.net. Another approach involves incorporating this compound nanoparticles into polymer membranes to create mixed matrix membranes, which can improve properties like hydrophilicity and performance in applications such as wastewater treatment mdpi.comresearchgate.netresearchgate.net. Nanocomposite hydroxy-sodalite/ceramic membranes have also been fabricated using pore-plugging hydrothermal synthesis techniques, where zeolite crystals are embedded within the pores of the support, offering improved mechanical and thermal stability and better defect control compared to thin films on the surface core.ac.uk. This compound/cancrinite zeolite composites synthesized from natural materials have shown effectiveness in removing heavy metal ions from aqueous media mdpi.com.

This compound thin films can be synthesized on various supports using techniques like hydrothermal synthesis researchgate.netijcce.ac.irundana.ac.idtandfonline.com. These films are particularly interesting for membrane applications, such as water selective membranes or for gas separation mdpi.comresearchgate.netijcce.ac.ir. Defect-free this compound membranes with controlled thickness have been prepared, demonstrating high separation factors for mixtures like water/ethanol and high permselectivity for gases like H₂/N₂ mdpi.comresearchgate.net. Electrochemical synthesis methods are also being explored for preparing zeolite coatings, including sodalite, on metal substrates acs.org.

This compound-Polymer Hybrid Materials for Enhanced Properties

The integration of inorganic components, such as this compound, into polymer matrices is a significant area of research for developing hybrid materials with enhanced properties. These hybrid materials aim to combine the desirable attributes of both the polymer and the inorganic filler, leading to synergistic effects that can improve thermal stability, chemical resistance, mechanical strength, and other functional characteristics upb.rocsic.esresearchgate.net.

Research has explored the synthesis of electroconductive this compound/graphite composites through the alkali-activation of kaolinite in the presence of graphite. This process results in materials where the conductive graphite is intercalated within the aluminosilicate (B74896) structure researchgate.netscirp.org. Studies have shown that increasing the percentage of graphite in these composites leads to an increase in electrical conductivity. For instance, a 1:1 mass ratio of graphite to pure kaolinite resulted in a conductivity of 3 × 10⁻³ S/cm, while the same ratio with Jordanian kaolinite yielded a conductivity of 1.6 S/cm researchgate.netscirp.org.

The incorporation of this compound nanoparticles into polymers like polysulfone (PSf) has also been investigated for applications in membrane technology, as discussed in the next section. In the context of hybrid materials, the addition of this compound can influence properties such as water affinity and mechanical strength. Studies on this compound-infused polysulfone membranes showed that increasing the loading of this compound nanoparticles could lead to agglomeration within the polymer matrix, potentially affecting mechanical properties like Young's modulus msrjournal.com. However, the presence of hydrophilic this compound nanoparticles generally improved the water affinity and increased the porosity of the membranes msrjournal.com.

Electroconductive this compound/Graphite Composites:

Synthesis via alkali-activation of kaolinite with graphite. researchgate.netscirp.org

Electrical conductivity increases with higher graphite content. researchgate.netscirp.org

Example conductivity values for 1:1 graphite:kaolinite ratio: 3 × 10⁻³ S/cm (pure kaolinite), 1.6 S/cm (Jordanian kaolinite). researchgate.netscirp.org

This compound-Polymer Interactions:

Can influence polymer properties like water affinity and porosity. msrjournal.com

Potential for nanoparticle agglomeration at higher loadings affecting mechanical strength. msrjournal.com

This compound Membrane Fabrication for Selective Separations

This compound membranes are particularly promising for selective separation applications due to their uniform, small pore size (approximately 2.8 Å), which allows for molecular sieving effects researchgate.netijcce.ac.irgavinpublishers.commdpi.com. These membranes offer several advantages over polymeric membranes, including higher chemical and thermal stability and less significant swelling in the presence of solvents gavinpublishers.comjwent.net.

This compound membranes are typically synthesized on porous supports, such as ceramic mullite (B73837) or alpha-alumina, using hydrothermal methods researchgate.netgavinpublishers.comresearchgate.net. The synthesis conditions, including gel composition, time, and temperature, play crucial roles in determining the membrane's structure, crystallinity, and separation performance researchgate.netgavinpublishers.commdpi.comjwent.netresearchgate.net. Research has explored both in-situ hydrothermal synthesis and secondary growth methods for membrane fabrication researchgate.net.

These membranes have been successfully applied in various separation processes, including pervaporation for dehydrating alcohol/water mixtures and gas separation for mixtures like H₂/CH₄ and He/CH₄ researchgate.netgavinpublishers.comjwent.netresearchgate.netsharif.edu.

Pervaporation: this compound membranes have demonstrated high selectivity for water in pervaporation of water-UDMH and ethanol/water mixtures. For water-UDMH mixtures, a flux of 2.4 kg/m ².h and a separation factor of 10000 were reported gavinpublishers.com. For ethanol/water mixtures, a flux of 2.05 kg/m ².h and a separation factor of 10000 were achieved jwent.net. The hydrophilic nature of the membrane and preferential adsorption of water into the nanopores are responsible for this selectivity gavinpublishers.comjwent.net.

Gas Separation: this compound membranes have shown potential for separating small gas molecules. Studies on H₂/CH₄ separation investigated the effect of seed size on membrane performance, indicating that increasing seed size can decrease permeation but slightly increase selectivity researchgate.netscribd.com. For H₂/N₂ separation, a this compound membrane with a thickness of 9.5 µm exhibited a high permselectivity of 95 at 473 K and 0.3 MPa transmembrane pressure researchgate.net. This compound membranes have also been evaluated for helium separation from gases like N₂, CO₂, and CH₄, showing high potential at elevated temperatures sharif.edu. Maximum separation factors of 8.8 for He/N₂, 16.5 for He/CO₂, and 5 for He/CH₄ were observed at 85 °C sharif.edu.

The performance of this compound membranes is influenced by factors such as crystallization time and temperature during synthesis, as well as operating conditions like temperature, flow rate, and pressure gavinpublishers.comjwent.net. Defect-free membranes are crucial for achieving high separation factors gavinpublishers.comirost.ir.

Table: this compound Membrane Separation Performance Examples

Separation TaskFeed MixtureProcessTemperature (°C)Flux ( kg/m ².h)Separation FactorReference
DehydrationWater-UDMH (5 wt% UDMH)PervaporationNot specified2.410000 gavinpublishers.com
DehydrationEthanol/WaterPervaporationNot specified2.0510000 jwent.net
Gas SeparationH₂/N₂Permeation200Not specified95 researchgate.net
Gas SeparationHe/N₂Permeation85Not specified8.8 sharif.edu
Gas SeparationHe/CO₂Permeation85Not specified16.5 sharif.edu
Gas SeparationHe/CH₄Permeation85Not specified5 sharif.edu

Advanced Research Applications and Potentials of Hydroxysodalite

Adsorbent and Separation Media Applications

Hydroxysodalite's porous structure makes it a promising material for adsorption and separation processes. Its ability to selectively interact with certain molecules allows for potential applications in environmental remediation and chemical processing.

Selective Adsorption of Gases and Volatile Organic Compounds by this compound

Zeolites, including this compound, are being explored for the removal of volatile organic compounds (VOCs) from air and industrial exhaust gases. Adsorption is considered a promising VOC abatement technology due to its efficiency, low cost, and simple equipment requirements. aaqr.org The effectiveness of zeolites in VOC adsorption is influenced by their framework structure, pore properties, and surface cations. aaqr.org While some zeolites show decreased adsorption capacity for VOCs like toluene (B28343) in the presence of water vapor, research continues to optimize zeolite properties for improved performance under varying humidity conditions. aaqr.org

Water Treatment and Heavy Metal Removal Using this compound

This compound and its composites have demonstrated effectiveness in removing heavy metal ions from aqueous solutions. A hydroxy-sodalite/cancrinite zeolite composite synthesized from calcite-bearing kaolin (B608303) showed effective removal of significant quantities of copper (Cu), lead (Pb), nickel (Ni), and zinc (Zn) from water. mdpi.comuni-greifswald.deresearcher.lifenii.ac.jpresearchgate.net This composite exhibited a 16–24% higher efficiency in heavy metal removal compared to hydroxy-sodalite synthesized from pure kaolinite (B1170537). mdpi.comresearcher.liferesearchgate.net The order of metal uptake efficiency observed for these zeolites was Pb > Cu > Zn > Ni. mdpi.comuni-greifswald.deresearcher.liferesearchgate.net Studies have shown that a synthesized zeolite composite effectively removed 99% Pb²⁺, 90% Cu²⁺, 62% Zn²⁺, and 54% Ni²⁺ from a simulated wastewater solution at a specific dosage. mdpi.com The synthesized composite material exhibited a mesoporous structure with an average pore size of 21 nm and a specific surface area of 20 m²/g, contributing to its adsorption capacity. mdpi.comuni-greifswald.deresearcher.liferesearchgate.net

Here is a table summarizing the heavy metal removal efficiency by a hydroxy-sodalite/cancrinite composite:

Metal IonRemoval Efficiency (%)
Pb²⁺99
Cu²⁺90
Zn²⁺62
Ni²⁺54

Ion Conduction and Solid-State Electrolyte Applications

The structural characteristics of this compound also lend themselves to investigations into ion conduction, making it a potential candidate for solid-state electrolyte applications.

Proton Conduction Mechanisms in this compound-Based Materials

Proton conduction in materials is crucial for technologies like proton-exchange membrane fuel cells. uva.nl While research on proton conduction mechanisms in pure this compound is ongoing, studies on other materials with similar structural features, such as metal-organic frameworks (MOFs) and other zeolites, provide insights into potential mechanisms. Proton conduction can occur via mechanisms like the Grotthuss mechanism (proton hopping) or the vehicle mechanism, where protons diffuse as part of protonated molecules like H₃O⁺. uva.nlmpg.deresearchgate.net The presence of water molecules, either coordinated or lattice water, can significantly influence proton conductivity by facilitating the formation of hydrogen-bonding networks necessary for proton transport. uva.nl

Alkali Ion Conduction in Modified this compound Systems

Modification of this compound systems, such as through ion exchange, can influence their alkali ion conductivity. Studies involving the modification of hydroxy sodalite synthesized from coal fly ash by ion exchange with potassium hydroxide (B78521) (KOH) have been conducted. mdpi.com While this specific modification led to a decrease in crystallinity and surface area and was explored in the context of biodiesel production catalysis, it highlights the potential for altering the charge-balancing cations within the sodalite framework. mdpi.com The introduction of larger ions, like K⁺ replacing Na⁺, can impact the material's structure and potentially influence ion mobility. mdpi.com Research into electroconductive hydroxy-sodalite/graphite (B72142) composites has also shown that the electrical conductivity of the composites increased with the increase in graphite percentage, demonstrating that composite formation can impact conductive properties. scirp.orgresearchgate.net

Host-Guest Chemistry and Encapsulation Technologies

This compound's cage-like structure makes it suitable for host-guest chemistry, where guest molecules are encapsulated within the host framework. This field explores the interactions between host and guest species, held together by non-covalent forces. mdpi.comwikipedia.org The porous nature of materials like zeolites allows for the encapsulation and trapping of various guest molecules. researchgate.netmdpi.com This host-guest interaction can be influenced by factors such as van der Waals forces and hydrogen bonding. mdpi.comwikipedia.org The ability of this compound to act as a host could be exploited for applications such as controlled release, separation, or catalysis by encapsulating active species within its cages. The small aperture size (0.28 nm) of this compound allows it to be used to separate small molecules. researchgate.net

Encapsulation of Luminescent Species within this compound Cages

The sodalite cages within the this compound framework can effectively encapsulate luminescent species, leading to enhanced thermal stability and potentially altered optical properties. researchgate.netmdpi.com This encapsulation can stabilize species that would otherwise decompose at lower temperatures. For instance, while pure sodium chlorate (B79027) decomposes around 300 °C, its decomposition temperature is raised above 600 °C when encapsulated in a sodalite cage. mdpi.com Similarly, encapsulated oxalate (B1200264) and carbonate anions demonstrate stability up to 700 °C and 800 °C, respectively, in contrast to pure sodium oxalate which begins to decompose at 290 °C. mdpi.com

Research has also explored the encapsulation of various metal clusters and ions within sodalite structures to impart photoluminescent properties. kuleuven.be Sulphur and chloride anions can be entrapped in sodalite cage-containing zeolites. kuleuven.be Natural sodalite-based minerals like hackmanite, containing sulphur doping, exhibit photochromic and/or photoluminescent behavior. kuleuven.be This effect is linked to species like S₂⁻ radicals stabilized within the lattice, which can lead to orange photoluminescence. kuleuven.be The encapsulation of chalcogen species beyond sulfur, such as selenium and tellurium, can also confer different optical properties to the synthesized materials. kuleuven.be

Storage and Controlled Release of Active Molecules in this compound Hosts

This compound's porous structure and small aperture size (approximately 0.28 nm) make it suitable for the separation and storage of small molecules like water, hydrogen, and helium. mdpi.comresearchgate.netresearchgate.net The material's desirable antioxidation properties, moisture resistance, and chemical stability further contribute to its potential as a host for active molecules. mdpi.comresearchgate.net

While the direct storage and controlled release of a wide range of "active molecules" specifically within this compound is an area of ongoing research, the general principles of molecular storage within sodalite-type materials are relevant. Microporous materials with sodalite-type structures are being investigated for hydrogen storage, either by absorbing molecular hydrogen or by containing extra-framework components that release hydrogen under mild conditions. researchgate.netresearchgate.net Studies have investigated the thermodynamic limits on hydrogen storage in sodalite framework materials using molecular mechanics. researchgate.net

Catalytic and Photocatalytic Roles of this compound

This compound's framework structure and chemical properties lend themselves to applications in both heterogeneous catalysis and as a support material for photocatalysts. researchgate.net Its small pore apertures imply a large exposed external surface area, which, when synthesized hydrothermally with alkaline reagents, provides a solid base medium suitable for catalysis. semanticscholar.org

Heterogeneous Catalysis Platforms based on this compound Frameworks

This compound is recognized as a zeolite form possessing strong basic sites, making it a suitable solid base catalyst for various reactions, including biodiesel production. mdpi.comsemanticscholar.org It has emerged as a promising heterogeneous catalyst, particularly when synthesized from waste materials like coal fly ash and waste industrial brine. aspjournals.orgaspjournals.org Studies have demonstrated that waste-derived this compound catalysts can exhibit high reactivity and selectivity. aspjournals.orgaspjournals.org

Compared to conventional homogeneous catalysts like sodium hydroxide (NaOH), heterogeneous this compound catalysts offer advantages such as easier separation from the reaction mixture, reducing issues like washing, saponification, and high water consumption. mdpi.comsemanticscholar.org Research on the transesterification of animal fat oil with high free fatty acid content has shown the effectiveness of waste-derived this compound catalysts in producing fatty acid methyl esters (FAMEs), the primary components of biodiesel. aspjournals.orgaspjournals.org

Data from studies on waste-derived solid this compound catalysts highlight their textural properties relevant to catalytic performance. For example, a calcined waste-derived this compound showed a surface area of 19.05 m²/g, a pore volume of 0.15 cm³/g, and a pore size of 30.82 nm. aspjournals.orgaspjournals.org

PropertyValueUnitSource Material
Surface Area19.05m²/gWaste Coal Fly Ash & Brine
Pore Volume0.15cm³/gWaste Coal Fly Ash & Brine
Pore Size30.82nmWaste Coal Fly Ash & Brine

Another study utilizing this compound synthesized from waste coal fly ash as a heterogeneous catalyst for biodiesel production from waste-derived maggot oil reported a high biodiesel yield of 84.10%. mdpi.comsemanticscholar.org

This compound as a Support for Photocatalytic Materials

This compound can serve as a support material for photocatalysts, contributing to improved catalytic activity. researchgate.netresearchgate.net The concept of using supported photocatalysts is gaining interest due to the potential for beneficial structural and chemical characteristics and a reduction in electron-hole recombination. diva-portal.org Porous materials like zeolites, including this compound, are being explored as supports for various photocatalytic applications, such as dye degradation and hydrogen production. diva-portal.orgdntb.gov.ua

Research has shown that catalysts supported on synthesized this compound zeolite can exhibit enhanced catalytic activity compared to those on other supports. researchgate.net For instance, a catalyst (2.5% Cu/ZP) supported on synthesized this compound showed better catalytic activity in the degradation of a substance compared to a catalyst based on raw pyrophyllite (B1168745) support (2.5% Cu/RP), achieving 100% degradation after 4 hours under optimal conditions. researchgate.net

Future Research Directions and Emerging Paradigms in Hydroxysodalite Science

Exploration of Novel Synthesis Pathways for Tailored Hydroxysodalite Architectures

Current synthesis methods for this compound, primarily hydrothermal routes, often yield materials with limited control over morphology, crystal size, and hierarchical structure. lmaleidykla.ltwu.ac.thresearchgate.net Future research should prioritize the development of novel synthesis pathways that allow for precise tailoring of this compound architectures. This includes exploring template-assisted methods, microemulsion techniques, and novel non-hydrothermal approaches to produce materials with desired properties such as controlled porosity, high surface area, and specific crystal habits. analis.com.my

Research findings indicate that synthesis parameters such as temperature, reaction time, and the molar ratios of precursors significantly influence the resulting this compound phase purity and crystallinity. For example, studies have shown that increasing crystallization time or temperature can lead to the transformation of metastable phases like zeolite A into pure this compound. wu.ac.th The use of different raw materials, including industrial wastes like fly ash and natural minerals such as kaolinite (B1170537) and bentonite (B74815), is also being investigated to develop more economical and sustainable synthesis routes. lmaleidykla.ltwu.ac.thafricaresearchconnects.commdpi.commdpi.commdpi.com

Table 1: Influence of Synthesis Parameters on this compound Formation

Synthesis ParameterEffect on this compoundReference
Increased Crystallization TimeFavors formation of pure this compound, higher crystallinity wu.ac.thmdpi.com
Increased TemperatureIncreases nucleation and growth rates, influences phase purity lmaleidykla.ltjwent.net
High Na/Si Molar RatioBeneficial for this compound synthesis mdpi.com
Si/Al Molar Ratio (around 1.0)Optimal for high crystallinity mdpi.com
Use of Waste MaterialsEnables synthesis from low-cost, abundant sources wu.ac.thafricaresearchconnects.com

Future work should focus on understanding the fundamental mechanisms governing nucleation and crystal growth under various conditions to achieve fine-tuned control over the final material architecture.

In-Depth Understanding of Structure-Function Relationships at the Atomic Level

A deeper understanding of the relationship between the atomic-level structure of this compound and its macroscopic properties is crucial for rational material design. While the basic cubic framework structure of this compound is known, with hydroxide (B78521) ions located within the sodalite cages, further research is needed to elucidate the precise locations and dynamics of extra-framework cations and water molecules within the cages and channels. researchgate.net

Advanced characterization techniques, such as solid-state NMR, neutron diffraction, and advanced electron microscopy, coupled with theoretical calculations, can provide detailed insights into these aspects. researchgate.net Understanding how subtle variations in the framework structure, defects, and the arrangement of extra-framework species influence properties like ion exchange capacity, adsorption selectivity, and catalytic activity is essential. researchgate.netscirp.org For instance, the small pore size of this compound (approximately 2.8 Å) is known to enable the separation of small molecules like water, hydrogen, and ammonia (B1221849). researchgate.netacs.org Future research should aim to precisely map the diffusion pathways and interaction energies of different guest molecules within the this compound framework at the atomic level.

Development of Advanced Computational Models for Predictive Material Design

Computational modeling plays an increasingly vital role in materials science, enabling the prediction of material properties and guiding experimental design. mit.edu For this compound, the development of advanced computational models, including density functional theory (DFT), molecular dynamics (MD), and machine learning algorithms, is a key future direction. mdpi.comnhr4ces.dearxiv.org

These models can be used to:

Predict the stability of novel this compound structures and compositions.

Simulate adsorption and diffusion processes of various molecules within the framework.

Calculate spectroscopic properties to aid in experimental characterization.

Explore the effect of defects and surface modifications on material performance.

Predict the outcome of synthesis reactions under different conditions.

Studies have already utilized computational fluid dynamics (CFD) and finite element methods (FEM) to model transport phenomena in this compound membranes for applications like pervaporation. jwent.netjwent.net Future efforts should focus on developing more sophisticated multiscale models that bridge the gap between atomic-level interactions and macroscopic material behavior, enabling truly predictive material design for specific applications.

Integration of this compound into Multifunctional Hybrid Systems

Integrating this compound with other functional materials to create multifunctional hybrid systems offers exciting possibilities for enhanced performance and novel applications. This could involve combining this compound with polymers, metal nanoparticles, carbon materials, or other zeolites. scirp.orgresearchgate.netresearchgate.net

Research in this area could focus on:

Developing mixed-matrix membranes incorporating this compound for improved separation efficiency and selectivity in gas separation, pervaporation, or water treatment. researchgate.netjwent.netacs.orgjwent.netmsrjournal.com

Creating composite catalysts where this compound provides a stable support or synergistic catalytic activity. wu.ac.thafricaresearchconnects.commdpi.comoiccpress.com

Integrating this compound into sensors or electronic devices by combining its unique properties with conductive or optical materials. scirp.orgresearchgate.net

Initial studies have explored the synthesis of this compound/graphite (B72142) composites for electroconductive applications and this compound-infused polymer membranes for wastewater treatment. scirp.orgresearchgate.netmsrjournal.com Future research should explore a wider range of material combinations and interface engineering strategies to optimize the synergistic properties of these hybrid systems for targeted applications.

Sustainable and Green Synthesis Methodologies for this compound Materials

Given the increasing global focus on sustainability, developing environmentally friendly and cost-effective synthesis methodologies for this compound is a critical future research direction. This involves minimizing waste generation, reducing energy consumption, and utilizing abundant and renewable raw materials. africaresearchconnects.comacs.orgresearchgate.net

Key areas of focus include:

Synthesizing this compound from industrial byproducts and waste materials such as fly ash, blast furnace slag, and mining waste. wu.ac.thafricaresearchconnects.commdpi.commdpi.comresearchgate.nettandfonline.com

Developing low-temperature and ambient-pressure synthesis routes to reduce energy input. mdpi.comresearchgate.nettandfonline.com

Exploring the use of milder or recyclable solvents and reducing the need for hazardous chemicals. oiccpress.comiau.ir

Investigating template-free or easily removable templating agents.

Recent studies have demonstrated the successful synthesis of this compound from rice husk silica (B1680970), food-grade aluminum foil, and coal fly ash, highlighting the potential for utilizing waste streams as raw materials. wu.ac.thwu.ac.thafricaresearchconnects.commdpi.com The use of this compound as a recyclable catalyst in green synthesis reactions also aligns with this paradigm. oiccpress.comiau.ir Future research should aim to develop scalable and economically viable green synthesis processes that minimize the environmental footprint of this compound production.

Q & A

Q. What synthesis parameters are critical for optimizing hydroxysodalite crystallization?

this compound formation is highly sensitive to temperature, alkalinity (Na concentration), and Al/Si ratios. For example, synthesis at 90°C with 10M NaOH (Na/Si = 1.3) yields monolith this compound from low-grade kaolin . Higher alkalinity (e.g., composition Chigh_Na) promotes this compound alongside zeolite A, while reduced Na (Clow_Na) inhibits crystallization . Adjusting Al content (Chigh_Al vs. Clow_Al) also affects phase purity, with excess Al favoring mixed phases .

Q. How can XRD and IR spectroscopy characterize this compound phase purity?

X-ray diffraction (XRD) identifies this compound via peaks matching JCPDF 42-0216 , while infrared (IR) spectroscopy confirms its framework structure (e.g., Si-O-Al vibrations). For example, the formula Na₈Al₆Si₆O₂₄(OH)₂·2H₂O was validated using these methods . Note that coexisting phases like erionite or zeolite A require careful peak deconvolution .

Q. Why does this compound exhibit lower surface area (SSA) compared to precursor kaolin?

During synthesis, kaolin’s SSA decreases from 87 m²/g to 10 m²/g due to pore occlusion and framework densification. However, cation exchange capacity (CEC) increases from 6.52 to 89.13 meq/100g, reflecting this compound’s ion-exchange sites . This inverse relationship between SSA and CEC highlights structural reorganization during crystallization.

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence this compound formation in silica-rich vs. silica-poor systems?

this compound crystallizes rapidly in low-silica systems (SiO₂/Al₂O₃ = 3.5) due to thermodynamic stability in alkaline media . In silica-rich systems, slower kinetics favor other zeolites. For instance, high SiO₂ content suppresses this compound, requiring prolonged synthesis times or higher temperatures to overcome kinetic barriers .

Q. What explains contradictory observations in this compound’s thermal stability?

this compound remains stable up to 600°C but disappears after 800°C exposure due to structural collapse, as observed in volcanic ash geopolymers . This discrepancy arises from differences in matrix composition (e.g., CNS additives increase quartz content, altering thermal resilience) .

Q. How does Pb²⁺ adsorption correlate with this compound’s framework expansion?

Pb²⁺ exchange with Na⁺ ions (Na₈ → Pb₄) induces lattice expansion, achieving 91% Pb removal at pH 4.5. Buffering is critical to prevent framework dissolution and optimize ion-exchange efficiency . Structural analysis via XRD can quantify unit cell parameter shifts post-adsorption.

Q. What methodological strategies resolve phase impurities in this compound synthesis?

  • Adjust Al/Si ratios : Lower Al content (Clow_Al) reduces clinoptilolite impurities .
  • Control alkalinity : Higher Na (Chigh_Na) suppresses zeolite A co-crystallization .
  • Time-temperature optimization : Extending synthesis to 6 hours at 90°C improves crystallinity .

Data Contradiction Analysis

Q. Why does this compound form inconsistently across studies with similar SiO₂/Al₂O₃ ratios?

Local heterogeneities in reaction mixtures (e.g., uneven Na distribution) may create microenvironments favoring this compound, even in high-silica systems . Additionally, differences in precursor minerals (e.g., kaolin vs. volcanic ash) alter nucleation pathways .

Methodological Recommendations

  • Synthesis Design : Use factorial experiments to test Na concentration (8–12M), temperature (80–100°C), and time (4–8 hours) .
  • Characterization : Pair XRD with BET analysis to correlate phase purity with SSA/CEC .
  • Adsorption Studies : Pre-treat this compound with buffer solutions (pH 4.5–5.5) to enhance heavy metal uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.